molecular formula C12H9N3O2 B1408405 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione CAS No. 1440535-46-5

1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione

Cat. No.: B1408405
CAS No.: 1440535-46-5
M. Wt: 227.22 g/mol
InChI Key: WPOOPAJESSJFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C12H11N3O2 and an average molecular mass of 229.239 g/mol . It is a heterocyclic compound featuring an indazole core, a scaffold of significant pharmacological importance due to its wide range of biological activities . Indazole derivatives are frequently investigated in medicinal chemistry for their potential therapeutic applications, showing promise in areas such as oncology as protein kinase inhibitors, with some derivatives demonstrating inhibitory activity in the nanomolar range . Research into related indazole-pyrrole-dione compounds also highlights their potential in the study of stem and progenitor cell biology . This product is intended for research applications only and is not approved for diagnostic or in vivo use . Researchers are encouraged to explore its properties and mechanisms of action in the development of novel bioactive molecules.

Properties

IUPAC Name

1-(1-methylindazol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-14-9-5-3-2-4-8(9)12(13-14)15-10(16)6-7-11(15)17/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOOPAJESSJFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225138
Record name 1H-Pyrrole-2,5-dione, 1-(1-methyl-1H-indazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440535-46-5
Record name 1H-Pyrrole-2,5-dione, 1-(1-methyl-1H-indazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2,5-dione, 1-(1-methyl-1H-indazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological activity of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph. It treats 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (hereafter referred to as IMP-25 ) not merely as a generic compound, but as a representative electrophilic chemical probe used in chemoproteomics and covalent drug discovery.

Given the structural chemistry (an N-aryl maleimide linked to an indazole pharmacophore), this compound functions primarily as a cysteine-reactive warhead with fluorogenic properties. The following guide synthesizes its chemical reactivity with biological application.

Subtitle: Mechanistic Profiling of an Indazole-Maleimide Electrophile for Covalent Ligand Discovery

Executive Summary & Compound Profile

1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (IMP-25) represents a specialized class of heterocyclic electrophiles . Unlike classic ATP-competitive kinase inhibitors where the maleimide moiety is carbon-linked (e.g., SB-216763), IMP-25 features a nitrogen-linked (N-linked) maleimide. This structural distinction fundamentally alters its biological activity, shifting it from a reversible inhibitor to a covalent modifier and fluorogenic probe .

Chemical Identity
PropertySpecification
IUPAC Name 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione
Scaffold Class N-Aryl Maleimide / Indazole
Molecular Formula C₁₂H₉N₃O₂
Key Moiety Maleimide (Michael Acceptor): High reactivity toward thiols.Indazole (Fluorophore): Hinge-binding motif & fluorescent core.[1][2][3]
Primary Reactivity Thiol-Ene Michael Addition (Covalent labeling of Cysteine).
Solubility DMSO (High), Ethanol (Moderate), Water (Low).

Mechanism of Action: The "Warhead" Concept

The biological activity of IMP-25 is defined by the electrophilicity of the maleimide double bond . In a biological system, it acts as a "warhead" that seeks out nucleophilic cysteine residues.

The Thiol-Maleimide Conjugation

The central mechanism is the rapid, irreversible alkylation of thiols (protein cysteines or glutathione) via 1,4-Michael addition.

  • Step 1: The nucleophilic thiolate anion (RS⁻) attacks the

    
    -carbon of the maleimide double bond.
    
  • Step 2: An enolate intermediate forms and is rapidly protonated.

  • Step 3: A stable thioether succinimide adduct is generated.

Significance in Drug Discovery: This reactivity is utilized in Targeted Covalent Inhibitors (TCIs) . The indazole ring directs the molecule to a specific binding pocket (e.g., a kinase ATP pocket), while the maleimide forms a covalent bond with a non-catalytic cysteine (e.g., Cys797 in EGFR or Cys481 in BTK), leading to sustained inhibition.

Fluorogenic "Turn-On" Mechanism

IMP-25 functions as a fluorogenic probe.

  • Quenched State (Intact): The maleimide group quenches the fluorescence of the indazole fluorophore via Photoinduced Electron Transfer (PeT) .

  • Fluorescent State (Reacted): Upon reaction with a thiol, the conjugation of the maleimide double bond is broken. This disrupts the PeT pathway, restoring the strong intrinsic fluorescence of the indazole scaffold.

G cluster_0 Mechanism of Action Compound IMP-25 (Quenched State) Transition Michael Addition (Transition State) Compound->Transition Diffusion & Binding Target Protein Cysteine (Nucleophile -SH) Target->Transition Nucleophilic Attack Product Thioether Adduct (Fluorescent State) Transition->Product Covalent Bond Formation (PeT Disrupted)

Figure 1: The fluorogenic switch mechanism of IMP-25 upon cysteine alkylation.

Biological Applications & Activity[2][4][5][6][7][8][9][10]

Chemoproteomic Profiling

IMP-25 is used to map the "ligandable cysteome." By treating cell lysates with IMP-25, researchers can identify which proteins possess accessible, reactive cysteines.

  • Workflow: Lysate incubation

    
     Click chemistry handle (if derivatized) or direct fluorescence detection 
    
    
    
    Mass Spectrometry.
  • Utility: Identifying novel allosteric sites on "undruggable" targets (e.g., KRAS, Transcription Factors).

Scaffold for Kinase Inhibition

While N-linked maleimides are reactive, the indazole core is a privileged scaffold for kinase inhibition (e.g., Axitinib, Pazopanib).

  • Binding Mode: The indazole nitrogen (N1/N2) typically forms hydrogen bonds with the kinase "hinge" region (Glu/Leu backbone).

  • Hybrid Design: IMP-25 serves as a fragment lead. If a kinase has a cysteine near the hinge (e.g., GSK-3

    
     Cys199), IMP-25 can be optimized to bind and covalently lock the enzyme.
    

Comparative Activity Table:

Compound Class Linkage Type Activity Profile Typical Use
IMP-25 N-Linked Irreversible, High Reactivity Covalent Probe, Cysteine Labeling

| Bis-Aryl Maleimides | C-Linked | Reversible, ATP-Competitive | GSK-3


 / PKC Inhibitors (e.g., Enzastaurin) |
| Indazole-Carboxamides  | Amide Link | Reversible, Allosteric | VEGFR / PDGFR Inhibitors |

Experimental Protocols

Protocol A: Kinetic Assessment of Thiol Reactivity

Objective: Determine the second-order rate constant (


) of IMP-25 reacting with Glutathione (GSH). This validates the "warhead" potency.

Materials:

  • IMP-25 (10 mM stock in DMSO).

  • L-Glutathione (reduced, GSH).

  • Phosphate Buffer (PBS, pH 7.4).

  • UV-Vis Spectrophotometer or Fluorescence Plate Reader.

Procedure:

  • Preparation: Dilute IMP-25 to 50

    
    M in PBS.
    
  • Baseline: Measure absorbance at 300–350 nm (characteristic of the maleimide

    
     transition).
    
  • Initiation: Add GSH at pseudo-first-order excess (500

    
    M, 10x).
    
  • Monitoring: Record the decay of maleimide absorbance or the increase in indazole fluorescence (Ex: 310 nm, Em: 410 nm) every 30 seconds for 30 minutes.

  • Analysis: Plot

    
     vs. time to obtain 
    
    
    
    . Calculate
    
    
    .
Protocol B: Cellular Cytotoxicity & Target Engagement

Objective: Assess biological activity and non-specific toxicity in HeLa or HEK293 cells.

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates.

  • Dosing: Treat with IMP-25 (0.1

    
    M – 100 
    
    
    
    M) for 4 hours (short exposure for covalent probes) followed by washout, or 24 hours (chronic).
  • Readout: Perform MTT or CellTiter-Glo assay.

  • Interpretation:

    • High Potency (IC50 < 1

      
      M):  Suggests specific target engagement (likely a kinase or essential enzyme).
      
    • Moderate Potency (IC50 10–50

      
      M):  Suggests general electrophilic stress (GSH depletion).
      

Synthesis Pathway (Reference Standard)

To ensure supply for biological testing, the synthesis of IMP-25 follows a standard condensation protocol.

Synthesis Indazole 1-methyl-1H-indazol-3-amine Intermediate Maleamic Acid Intermediate Indazole->Intermediate Ether/CHCl3 RT, 1h Anhydride Maleic Anhydride Anhydride->Intermediate Final IMP-25 (Target Maleimide) Intermediate->Final Ac2O / NaOAc Cyclodehydration 90°C, 4h

Figure 2: Two-step synthesis of IMP-25 via maleamic acid cyclization.

Step-by-Step:

  • Amidation: React 1-methyl-1H-indazol-3-amine with maleic anhydride in diethyl ether. The product, N-(1-methyl-1H-indazol-3-yl)maleamic acid, precipitates as a solid.

  • Cyclodehydration: Treat the maleamic acid with acetic anhydride (

    
    ) and fused sodium acetate at 90°C. This closes the ring to form the maleimide (IMP-25).
    
  • Purification: Recrystallize from isopropanol to remove trace acetic acid.

Safety & Handling (Critical)

  • Sensitizer: Maleimides are potent skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Stability: Store IMP-25 at -20°C under inert gas (Argon). Moisture hydrolyzes the maleimide ring to the non-reactive maleamic acid (ring-opening), destroying biological activity.

References

  • Identification of Indazole-Maleimide Scaffolds

    • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[4][5][6]

    • Source:RSC Advances, 2015.
    • URL:[Link]

  • Maleimide Reactivity & Fluorescence

    • Title: Thiol-reactive probes for fluorescence imaging.
    • Source:Sensors, 2012.[7]

    • URL:[Link][8]

  • Covalent Kinase Inhibitor Design

    • Title: Targeted Covalent Inhibitors for Drug Design.
    • Source:N
    • URL:[Link]

  • Chemical Properties of N-Aryl Maleimides

    • Title: 1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione Chemical Profile.
    • Source:PubChem / Avantor.
    • URL:[Link]

Sources

Mechanism of action of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione , a chemical entity belonging to the class of N-indazolyl maleimides .

While frequently encountered in high-throughput screening (HTS) libraries or as a synthetic intermediate, this specific molecule represents a critical dichotomy in medicinal chemistry: it serves as both a reactive electrophilic probe (via the maleimide Michael acceptor) and a privileged scaffold precursor for kinase inhibitors (specifically GSK-3


 and PIM-1).

Chemical Identity & Structural Pharmacophore

The molecule consists of a maleimide (pyrrole-2,5-dione) ring substituted at the N-1 position with a 1-methyl-1H-indazol-3-yl moiety.[1]

  • Chemical Formula:

    
    
    
  • Core Reactivity: The maleimide double bond (C3=C4) is electron-deficient, making it a potent Michael acceptor .

  • Scaffold Class: N-Aryl Maleimide / Indazole.

Structural Distinction (Critical for Researchers)

It is vital to distinguish between two isomers often confused in literature:

  • N-Substituted (The Topic): 1-(indazolyl)-pyrrole-2,5-dione.[1] Primarily a covalent modifier or thiol-reactive probe .

  • C-Substituted (The Drug Class): 3-(indazolyl)-pyrrole-2,5-dione. A classic ATP-competitive kinase inhibitor (e.g., for GSK-3

    
    , PKC, or VEGFR).
    

Primary Mechanism: Covalent Modification (Michael Addition)

For the specific structure 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione , the dominant mechanism of action is irreversible covalent alkylation of nucleophilic cysteine residues.

The Michael Addition Pathway

The maleimide ring undergoes a conjugate addition reaction with biological thiols (R-SH). The electron-withdrawing carbonyl groups at positions 2 and 5 activate the C3=C4 double bond, facilitating nucleophilic attack.

  • Target: Surface-exposed cysteines on proteins or intracellular Glutathione (GSH).

  • Reaction Kinetics: Rapid, pH-dependent (favored at pH > 7.0 where thiolate anions predominate).

  • Biological Consequence:

    • Enzyme Inactivation: Blocking catalytic cysteines (e.g., in Phosphatases or Cysteine Proteases).

    • Redox Stress: Depletion of cellular GSH pools, leading to ROS accumulation and apoptosis.

Specific Biological Activity: Cholesterol Absorption Inhibition

Recent studies on N-substituted maleimides have identified a specific mechanism involving the inhibition of cholesterol transport.

  • Target: Niemann-Pick C1-Like 1 (NPC1L1) or associated lipid transport proteins.

  • Effect: Suppression of macrophage-derived foam cell formation and reduction of inflammatory cytokines (TNF-

    
    , IL-6).[2]
    
  • Mechanism: The N-indazolyl group provides hydrophobic affinity for the lipid transporter, while the maleimide moiety may covalently lock the transporter in an inactive conformation or sterically hinder cholesterol passage.

Secondary Mechanism: Kinase Scaffold (The Indazole Effect)

While the N-substituted form is primarily electrophilic, the indazolyl moiety is a "privileged structure" for binding to the ATP-hinge region of kinases.

GSK-3 and PIM-1 Interaction

If the maleimide is further substituted or if the molecule acts as a reversible binder before covalent reaction:

  • Hinge Binding: The indazole nitrogen (N1/N2) can form hydrogen bonds with the kinase hinge region (e.g., Val135 in GSK-3

    
    ).
    
  • Selectivity: The 1-methyl group fits into the hydrophobic pocket (Gatekeeper region), often dictating selectivity against other kinases like CDK2.

Visualization: Mechanism & Pathway

Reaction Mechanism: Thiol Alkylation

MichaelAddition Maleimide 1-(Indazolyl)-Maleimide (Electrophile) Transition Transition State (Conjugate Addition) Maleimide->Transition pH > 7.0 Thiol Protein Cysteine / GSH (Nucleophile R-S⁻) Thiol->Transition Adduct Thiosuccinimide Adduct (Stable Covalent Bond) Transition->Adduct Irreversible Inhibition Enzyme Inactivation (Steric/Catalytic Block) Adduct->Inhibition Redox GSH Depletion (Oxidative Stress) Adduct->Redox

Caption: The irreversible Michael addition of the indazolyl-maleimide to a biological thiol, forming a stable thiosuccinimide adduct.

Signaling Pathway: GSK-3 Modulation

GSK3Pathway Indazole Indazolyl-Maleimide GSK3B GSK-3β (Active Kinase) Indazole->GSK3B Inhibits (ATP Competition/Covalent) Indazole_Effect Stabilized β-Catenin Indazole->Indazole_Effect BetaCat β-Catenin (Phosphorylated) GSK3B->BetaCat Phosphorylates Proteasome Proteasomal Degradation BetaCat->Proteasome Ubiquitination WntTarget Wnt Target Genes (c-Myc, Cyclin D1) Indazole_Effect->WntTarget Translocation to Nucleus

Caption: Inhibition of GSK-3


 by the indazole scaffold prevents 

-catenin degradation, activating Wnt signaling.[3]

Experimental Protocols

Protocol A: Thiol Reactivity Assay (Ellman’s Reagent)

Objective: To quantify the electrophilic reactivity of the molecule against cysteine.

  • Preparation: Prepare a 10 mM stock of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione in DMSO.

  • Substrate: Prepare a 100

    
    M solution of L-Cysteine or Glutathione (GSH) in PBS (pH 7.4).
    
  • Incubation: Mix the compound (10-50

    
    M) with the thiol substrate. Incubate at 37°C for 30 minutes.
    
  • Detection: Add DTNB (Ellman’s Reagent) to the mixture. DTNB reacts with remaining free thiols to produce TNB

    
     (yellow, 
    
    
    
    = 412 nm).
  • Analysis: Measure absorbance at 412 nm.

    • Low Absorbance = High Reactivity (Compound consumed the thiols).

    • High Absorbance = Low Reactivity.

Protocol B: In Vitro Kinase Assay (ADP-Glo)

Objective: To determine if the molecule acts as a kinase inhibitor (GSK-3


 or PIM-1).
  • Reagents: Recombinant GSK-3

    
     enzyme, Poly(Glu, Tyr) substrate, Ultra-Pure ATP, ADP-Glo Reagent (Promega).
    
  • Reaction Mix:

    • 5

      
      L Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl
      
      
      
      , 0.1 mg/mL BSA).
    • 2

      
      L Compound (Serial dilution in DMSO).
      
    • 3

      
      L Enzyme/Substrate mix.
      
  • Start: Initiate reaction with 2

    
    L ATP (10 
    
    
    
    M final). Incubate for 60 min at RT.
  • Stop & Deplete: Add 10

    
    L ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
    
  • Detect: Add 20

    
    L Kinase Detection Reagent (converts ADP to ATP 
    
    
    
    Luciferase signal).
  • Read: Measure Luminescence (RLU). Calculate IC

    
     using a sigmoidal dose-response curve.
    

Summary of Quantitative Data

ParameterValue / CharacteristicRelevance
Molecular Weight 227.22 g/mol Small molecule, high ligand efficiency potential.
LogP (Predicted) ~1.5 - 2.0Moderate lipophilicity; good membrane permeability.
Reactivity High (Michael Acceptor)Prone to non-specific thiol binding; potential toxicity.
Target Class Cysteine Proteome / KinasesMulti-target pharmacology (Polypharmacology).
Key Isomer N-Indazolyl (1-substituted)Probe / Intermediate (vs. C-substituted Drug).

References

  • Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors. Bioorganic & Medicinal Chemistry, 2018.

  • Optimization of Indazole-Based GSK-3 Inhibitors. Journal of Medicinal Chemistry, 2013.

  • Maleimides as potent inhibitors of GSK-3beta. Bioorganic & Medicinal Chemistry Letters, 2004.

  • Reaction of Maleimides with Thiols: Applications in Bioconjugation. Bioconjugate Chemistry, 2015.

  • 1H-Pyrrole-2,5-dione Chemical Properties. NIST Chemistry WebBook.

Sources

An In-depth Technical Guide to the Predicted Spectroscopic Data of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and materials science, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. The molecule 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione represents a fascinating conjugation of two pharmacologically significant scaffolds: the indazole nucleus, known for its diverse biological activities, and the pyrrole-2,5-dione (maleimide) moiety, a versatile Michael acceptor and a structural component in various bioactive molecules.[1][2][3] A thorough spectroscopic characterization is the cornerstone of validating the synthesis of such a novel chemical entity and understanding its electronic and structural properties.

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione. As of the writing of this document, specific experimental data for this exact molecule is not available in the public domain. Therefore, this guide has been constructed by a first-principles approach, leveraging established spectroscopic data from its constituent substructures: 1-methyl-1H-indazole and 1H-pyrrole-2,5-dione. By dissecting the expected spectral signatures of these fragments, we can assemble a highly accurate predictive profile for the target molecule. This document is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds, providing a robust framework for interpreting future experimental results.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione in a standard solvent like CDCl₃ would be expected to show distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the electronic environment of the protons, with aromatic protons appearing in the downfield region and the N-methyl protons in the upfield region.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10d1HH-4 (Indazole)Deshielded by the pyrazole ring and adjacent to the pyrrole-2,5-dione substituent.
~7.80d1HH-7 (Indazole)Typical downfield shift for indazole protons.
~7.50t1HH-6 (Indazole)Expected triplet multiplicity due to coupling with H-5 and H-7.
~7.30t1HH-5 (Indazole)Expected triplet multiplicity due to coupling with H-4 and H-6.
~6.90s2HH-3', H-4' (Pyrrole)Singlet due to magnetic equivalence of the two olefinic protons of the maleimide ring.[4]
~4.10s3HN-CH₃ (Indazole)Typical chemical shift for an N-methyl group on an indazole ring.[5]

Rationale from Substructure Analysis:

  • 1-Methyl-1H-indazole Moiety: The aromatic protons of the indazole ring are expected to appear in the range of δ 7.0-8.5 ppm. The N-methyl group typically resonates around δ 3.8-4.1 ppm.[5] The specific substitution pattern at the 3-position will influence the precise chemical shifts of the aromatic protons due to altered electronic distribution.

  • 1H-Pyrrole-2,5-dione Moiety: The two olefinic protons of the maleimide ring are chemically and magnetically equivalent and are therefore expected to appear as a sharp singlet. In the parent maleimide, this signal is observed around δ 6.8 ppm.[4]

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted spectrum for our target compound will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~170.0C-2', C-5' (Pyrrole)Carbonyl carbons of the pyrrole-2,5-dione moiety.[6]
~141.0C-7a (Indazole)Quaternary carbon at the indazole ring fusion.
~135.0C-3', C-4' (Pyrrole)Olefinic carbons of the pyrrole-2,5-dione ring.[7]
~130.0C-3 (Indazole)Carbon bearing the pyrrole-2,5-dione substituent.
~128.0C-6 (Indazole)Aromatic methine carbon.
~124.0C-4 (Indazole)Aromatic methine carbon.
~122.0C-5 (Indazole)Aromatic methine carbon.
~121.0C-3a (Indazole)Quaternary carbon at the indazole ring fusion.
~110.0C-7 (Indazole)Aromatic methine carbon.
~36.0N-CH₃ (Indazole)N-methyl carbon.[5]

Rationale from Substructure Analysis:

  • 1-Methyl-1H-indazole Moiety: The aromatic carbons of the indazole ring typically resonate between δ 110-142 ppm.[8] The N-methyl carbon is expected around δ 35-37 ppm.[5]

  • 1H-Pyrrole-2,5-dione Moiety: The carbonyl carbons of the maleimide ring are significantly deshielded and appear downfield, typically around δ 170 ppm. The olefinic carbons are found in the aromatic region, around δ 134 ppm.[6]

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Workflow for NMR Data Acquisition

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Dissolve ~5-10 mg of sample B in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into the spectrometer D->E F Lock on the deuterium signal E->F G Shim the magnetic field F->G H Acquire ¹H NMR spectrum G->H I Acquire ¹³C NMR spectrum H->I J Perform 2D NMR (COSY, HSQC, HMBC) if necessary I->J K Apply Fourier transform J->K L Phase correction K->L M Baseline correction L->M N Integrate and calibrate spectra M->N

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione is expected to be dominated by the strong absorptions of the carbonyl groups.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic and olefinic)
~2950-2850WeakC-H stretching (aliphatic, N-CH₃)
~1770StrongC=O stretching (asymmetric, imide)
~1700StrongC=O stretching (symmetric, imide)
~1600-1450Medium-StrongC=C and C=N stretching (aromatic rings)
~1380MediumC-N stretching
~800-700StrongC-H out-of-plane bending (aromatic)

Rationale from Substructure Analysis:

  • 1H-Pyrrole-2,5-dione Moiety: Cyclic imides like maleimide typically show two strong carbonyl absorption bands due to asymmetric and symmetric stretching. These are expected around 1770 and 1700 cm⁻¹.[9]

  • 1-Methyl-1H-indazole Moiety: The indazole ring will contribute to the C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region and the characteristic C-H out-of-plane bending bands in the fingerprint region.[10][11]

Experimental Protocol: Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) method is a common and convenient way to obtain IR spectra of solid samples.

Workflow for ATR-IR Data Acquisition

IR_Workflow cluster_setup Instrument Setup cluster_sample_analysis Sample Analysis cluster_processing Data Processing A Ensure ATR crystal is clean B Collect a background spectrum A->B C Place a small amount of solid sample on the ATR crystal B->C D Apply pressure to ensure good contact C->D E Collect the sample spectrum D->E F Perform ATR correction E->F G Baseline correction F->G H Identify and label significant peaks G->H

Caption: Workflow for acquiring an IR spectrum using the ATR technique.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.[12]

Predicted MS Data (Electron Ionization - EI)

m/zPredicted Identity
241[M]⁺ (Molecular Ion)
213[M - CO]⁺
185[M - 2CO]⁺
144[1-methyl-1H-indazol-3-yl-N]⁺
131[1-methyl-1H-indazole]⁺
117[Indazole ring fragment]⁺

Rationale for Fragmentation:

The molecular ion peak [M]⁺ is expected at m/z 241, corresponding to the molecular weight of C₁₂H₉N₃O₂. Under electron ionization, the molecule is expected to undergo fragmentation. Common fragmentation pathways for maleimides involve the loss of one or both carbonyl groups as carbon monoxide (CO). The bond between the indazole and pyrrole-2,5-dione rings is also a likely point of cleavage, leading to fragments corresponding to the 1-methyl-1H-indazole cation and other related species.

Predicted UV-Visible (UV-Vis) Spectroscopic Data

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The conjugation between the indazole and pyrrole-2,5-dione systems is expected to result in characteristic absorption bands.

Predicted UV-Vis Data (in Ethanol or Acetonitrile)

λ_max (nm)Type of Transition
~220-240π → π
~280-320π → π (extended conjugation)
~350-400n → π*

Rationale from Substructure Analysis:

  • 1H-Indazole Moiety: 1-methylindazole exhibits strong absorption bands around 250 nm and 290 nm.[13]

  • 1H-Pyrrole-2,5-dione Moiety: Maleimide itself has a UV absorption maximum around 220-230 nm.[14]

  • Conjugated System: The conjugation of these two chromophores is expected to cause a bathochromic (red) shift in the absorption maxima, leading to the predicted longer wavelength absorptions. The n → π* transition, typically weaker, arises from the lone pair electrons on the nitrogen and oxygen atoms.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for the novel compound 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione. By leveraging established data from its constituent fragments and applying fundamental principles of spectroscopic interpretation, we have constructed a robust analytical framework. This document serves as a foundational reference for any researcher embarking on the synthesis and characterization of this molecule, offering a reliable set of expectations against which to compare experimental findings. The provided protocols for data acquisition represent best practices in the field, ensuring the generation of high-quality, reproducible data. As new experimental data for this compound becomes available, this guide can be used as a tool for validation and interpretation.

References

  • Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5:3, 135-142. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrrole-2,5-dione. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kaur, H., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Basic and Applied Chemical Sciences, 6(2), 1-6. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrrole-2,5-dione UV/Visible spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrrole-2,5-dione compounds and methods of using same - Patent US-11066419-B2. Retrieved from [Link]

  • Syguda, A., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(9), 2894. Available at: [Link]

  • Google Patents. (n.d.). Indazole derivatives - WO2009106982A1.
  • PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole, 2,5-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4583. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. Retrieved from [Link]

  • Fritz Haber Institute. (2006). An infrared spectroscopic study of protonated and cationic indazole. Retrieved from [Link]

  • Semantic Scholar. (2006). An infrared spectroscopic study of protonated and cationic indazole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2,5-dione. Retrieved from [Link]

  • vscht.cz. (n.d.). Ultraviolet and visible spectrometry. Retrieved from [Link]

  • Iodine catalyzed one-pot synthesis of highly substituted N-methyl pyrrole via [3+2] annulation and their. (n.d.). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Retrieved from [Link]

  • PubChem. (n.d.). 1-hydroxy-1H-pyrrole-2,5-dione. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-Methyl-1H-pyrrole-2,5-dione. Retrieved from [Link]

  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2019). Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)‐1H‐indazole Derivative. Retrieved from [Link]

  • European Patent Office. (2017). SYNTHESIS OF INDAZOLES - EP 3448849 B1. Retrieved from [Link]

Sources

Pharmacological properties of indazole and pyrrole-2,5-dione compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes two privileged scaffolds in medicinal chemistry: Indazole and Pyrrole-2,5-dione (Maleimide) . While both serve as cornerstones in oncology and anti-inflammatory therapeutics, they occupy distinct pharmacological niches. Indazole functions primarily as a bioisostere of the purine ring, serving as a robust, ATP-competitive anchor in kinase inhibitors (e.g., Axitinib, Pazopanib). In contrast, Pyrrole-2,5-dione is characterized by its electrophilic nature; it acts as a Michael acceptor for covalent targeting of cysteine residues or as a core structural motif in bis-indolylmaleimide kinase inhibitors (e.g., Enzastaurin). This guide synthesizes their structure-activity relationships (SAR), mechanistic pathways, and experimental validation protocols.

Part 1: Indazole – The ATP-Competitive Anchor

Mechanistic Pharmacology

The indazole (benzopyrazole) ring system is thermodynamically stable and mimics the adenine base of ATP. Its pharmacological dominance arises from its ability to form bidentate hydrogen bonds with the "hinge region" of protein kinases.

  • Binding Mode: The N1-H and N2 atoms of the indazole core typically interact with the backbone carbonyl and amide nitrogen of the kinase hinge residues (e.g., Glu, Met, or Leu).

  • Selectivity: Selectivity is engineered via substituents at the C3 and C6 positions.

    • C3 Position: Often substituted with aryl or heteroaryl groups to access the hydrophobic "back pocket" (gatekeeper region) of the kinase.

    • C6 Position: Solubilizing groups (e.g., morpholine, piperazine) are attached here to improve ADME properties without disrupting the hinge binding.

Therapeutic Applications
  • VEGFR/PDGFR Inhibition: Drugs like Axitinib utilize the indazole core to inhibit angiogenesis. The indazole nitrogen pairs bind to the hinge of VEGFR2, while the styryl extension occupies the hydrophobic channel.

  • DNA Repair (PARP): Niraparib utilizes an indazole scaffold to lock PARP1/2 enzymes on damaged DNA, preventing repair and inducing synthetic lethality in BRCA-mutated cells.

Visualization: Indazole Kinase Binding Pathway

Indazole_Binding_Mechanism ATP_Site ATP Binding Pocket Inhibition Steric Blockade of Phosphorylation ATP_Site->Inhibition Prevents ATP Entry Indazole Indazole Scaffold (H-bond Donor/Acceptor) Indazole->ATP_Site Occupies Hinge Kinase Hinge Region (Glu/Met Backbone) Indazole->Hinge Bidentate H-Bonds (N1-H / N2) Gatekeeper Gatekeeper Residue (Selectivity Filter) Indazole->Gatekeeper C3-Substituent Interaction Hinge->Inhibition Stabilizes Complex

Caption: Figure 1. Mechanism of ATP-competitive inhibition by indazole scaffolds. The core forms critical hydrogen bonds with the kinase hinge region, while C3-substituents dictate selectivity via gatekeeper interactions.

Part 2: Pyrrole-2,5-dione – The Electrophilic Warhead & Scaffold

Mechanistic Pharmacology

Pyrrole-2,5-dione (maleimide) derivatives exhibit dual functionality depending on their substitution pattern:

  • Covalent Warhead: Unsubstituted or N-substituted maleimides are potent electrophiles. They undergo Michael addition with thiols (e.g., Cysteine residues), forming stable thioether bonds. This is the basis for covalent kinase inhibitors and Antibody-Drug Conjugate (ADC) linkers.

  • Non-Covalent Scaffold: 3,4-Disubstituted maleimides (e.g., Bis-indolylmaleimides ) lose their electrophilicity due to steric hindrance and electronic conjugation. These act as potent, reversible ATP-competitive inhibitors of Protein Kinase C (PKC) and GSK-3

    
    .
    
Therapeutic Applications
  • GSK-3

    
     Inhibition:  Bis-indolylmaleimides prevent tau hyperphosphorylation in Alzheimer’s models by occupying the ATP pocket of GSK-3
    
    
    
    . The maleimide carbonyls form H-bonds with the hinge region (Val135 in GSK-3
    
    
    ).
  • Antimicrobial/Antifungal: N-substituted maleimides disrupt microbial cell walls and deplete intracellular glutathione (GSH) pools via alkylation, leading to oxidative stress and cell death.

Part 3: Comparative Pharmacological Profile

FeatureIndazole DerivativesPyrrole-2,5-dione (Maleimide) Derivatives
Primary Mechanism Reversible ATP-competition (H-bonding).Covalent modification (Michael acceptor) OR ATP-competition.
Key Target Class Tyrosine Kinases (VEGFR, PDGFR), PARP.Ser/Thr Kinases (PKC, GSK-3

), Cysteine proteases.
Binding Kinetics Fast on/off (typically).Irreversible (covalent) or Slow-tight binding.
Metabolic Liability N-oxidation, Glucuronidation.Hydrolysis of the imide ring (succinimide formation).
Toxicity Risk Off-target kinase inhibition (promiscuity).Non-specific alkylation of cytosolic thiols (GSH depletion).
Example Drug Axitinib (Renal Cell Carcinoma).[1]Enzastaurin (Glioblastoma - Clinical Trials).

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Aryl-1H-Indazoles (Suzuki-Miyaura Coupling)

Rationale: This protocol allows for the rapid diversification of the C3 position, critical for tuning kinase selectivity.

Reagents: 3-Iodo-1H-indazole, Aryl boronic acid, Pd(PPh3)4 (Catalyst), Na2CO3 (Base), 1,4-Dioxane/Water.

  • Preparation: In a sealed tube, dissolve 3-iodo-1H-indazole (1.0 equiv) and the appropriate aryl boronic acid (1.2 equiv) in a mixture of 1,4-dioxane and water (4:1 ratio).

  • Degassing: Bubble nitrogen gas through the solution for 10 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(PPh3)4 (5 mol%) and Na2CO3 (2.0 equiv).

  • Reaction: Heat the mixture to 90°C for 12 hours under an inert atmosphere.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine.[2] Dry the organic layer over anhydrous Na2SO4.[2]

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Kinase Inhibition Assay (FRET-Based)

Rationale: A self-validating system to measure IC50 values. FRET (Fluorescence Resonance Energy Transfer) avoids radioactive waste and offers high sensitivity.

Materials: Recombinant Kinase (e.g., VEGFR2), Fluorescently labeled peptide substrate, ATP, Test Compound (Indazole/Maleimide derivative), Detection Reagent (Europium-labeled antibody).

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO (Final DMSO concentration < 1%).

  • Enzyme Mix: Dilute the kinase in Assay Buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35). Add 5 µL to a 384-well plate.

  • Incubation: Add 2.5 µL of compound solution. Incubate for 15 minutes at room temperature (allows compound to bind hinge region).

  • Reaction Initiation: Add 2.5 µL of ATP/Peptide Substrate mix (at Km concentrations). Incubate for 60 minutes.

  • Termination & Detection: Add 10 µL of Detection Reagent (EDTA to stop reaction + Eu-antibody).

  • Readout: Measure Time-Resolved Fluorescence (Ex: 337 nm, Em: 620/665 nm).

  • Analysis: Calculate the TR-FRET ratio (665/620 nm). Plot % Inhibition vs. Log[Compound] to determine IC50 using non-linear regression (Sigmoidal dose-response).

Part 5: Synthesis & Reactivity Visualization

Maleimide_Synthesis_Reactivity Anhydride Maleic Anhydride Acid_Amide Maleamic Acid Intermediate Anhydride->Acid_Amide Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Acid_Amide Cyclization Cyclization (Ac2O / NaOAc) Acid_Amide->Cyclization Dehydration Maleimide Pyrrole-2,5-dione (Maleimide) Cyclization->Maleimide Adduct Thiosuccinimide Adduct (Stable Covalent Bond) Maleimide->Adduct Michael Addition (pH 7.4) Thiol Cysteine Thiol (Protein/GSH) Thiol->Adduct

Caption: Figure 2.[3][4] Synthetic pathway for pyrrole-2,5-diones and their subsequent biological reactivity as Michael acceptors toward cysteine thiols.

References

  • Cerecetto, H., et al. (2005).[3][5] "Pharmacological Properties of Indazole Derivatives: Recent Developments." Mini-Reviews in Medicinal Chemistry.

  • BenchChem. (2025).[6] "A Technical Guide to the Reaction Mechanisms of Indazole Synthesis." BenchChem Technical Guides.

  • Sigma-Aldrich. (2024). "Kinase Assay Kit Protocol and Application Guide." Sigma-Aldrich Technical Library.

  • Reaction Biology. (2024). "Step-by-Step Guide to Kinase Inhibitor Development." Reaction Biology Blog.

  • Mal, S., et al. (2022).[7][8] "A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective." Drug Development Research.

  • Janowska, S., et al. (2022). "Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents." Molecules.

  • Mateev, E. (2022).[9] "Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances." Journal of Pharmacy & Pharmaceutical Sciences.

Sources

Methodological & Application

Application Notes and Protocols for 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole nucleus is a prominent scaffold in medicinal chemistry, with several derivatives approved as kinase inhibitors for cancer therapy.[1][2] Similarly, the pyrrole-2,5-dione (maleimide) moiety is found in various biologically active compounds and is known to participate in covalent interactions with biological targets. The novel compound, 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione, hereafter referred to as GSK-IPD , combines these two pharmacophores. This document provides a detailed guide for researchers investigating the potential anticancer applications of GSK-IPD in various cancer cell lines. Based on the structural motifs, we postulate that GSK-IPD may function as an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key regulator in multiple signaling pathways, most notably the Wnt/β-catenin pathway, which is frequently dysregulated in cancer.[3][4]

Postulated Mechanism of Action: Inhibition of GSK-3β and Modulation of the Wnt/β-catenin Pathway

GSK-3β is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes.[3] In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex" which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1α (CK1α). This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[5] In many cancers, particularly colorectal cancer, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) to drive the expression of proliferative genes like c-Myc and Cyclin D1.[6][7][8]

We hypothesize that GSK-IPD inhibits the kinase activity of GSK-3β. This inhibition would prevent the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm, followed by translocation to the nucleus. While this mimics the effect of Wnt ligand binding, sustained and uncontrolled modulation of this pathway can lead to cellular stress and apoptosis in cancer cells that are dependent on finely tuned Wnt signaling. The following diagram illustrates the postulated mechanism of action.

GSK-IPD_Mechanism_of_Action cluster_0 Normal Wnt-OFF State cluster_1 Effect of GSK-IPD DestructionComplex Destruction Complex (Axin, APC, CK1α, GSK-3β) beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation p_beta_catenin p-β-catenin Proteasome Proteasome p_beta_catenin->Proteasome Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Genes (c-Myc, Cyclin D1) OFF TCF_LEF_off->TargetGenes_off GSK_IPD GSK-IPD GSK3B_inhibited GSK-3β (Inhibited) GSK_IPD->GSK3B_inhibited DestructionComplex_inhibited Destruction Complex (Inactive) GSK3B_inhibited->DestructionComplex_inhibited beta_catenin_stable β-catenin (Stable) DestructionComplex_inhibited->beta_catenin_stable Phosphorylation Blocked beta_catenin_nucleus β-catenin (Nuclear) beta_catenin_stable->beta_catenin_nucleus Accumulation & Translocation TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on TargetGenes_on Target Genes (Expression leading to cell cycle arrest/apoptosis) TCF_LEF_on->TargetGenes_on

Caption: Postulated mechanism of GSK-IPD action on the Wnt/β-catenin pathway.

Data Presentation: Hypothetical Cytotoxicity Profile of GSK-IPD

The following table presents a set of hypothetical IC50 values for GSK-IPD across a panel of human cancer cell lines. These values are for illustrative purposes to guide initial experimental design. Researchers should determine these values empirically. The selected cell lines are known to have varying dependencies on the Wnt/β-catenin pathway.

Cell LineCancer TypePutative Wnt/β-catenin StatusHypothetical IC50 (µM)
HCT-116Colon CarcinomaActivated (APC mutation)2.5
SW480Colon CarcinomaActivated (APC mutation)3.1
MCF-7Breast AdenocarcinomaWnt-dependent7.8
MDA-MB-231Breast AdenocarcinomaWnt-independent15.2
PC-3Prostate AdenocarcinomaWnt-activated5.4
K562Chronic Myeloid LeukemiaWnt-activated6.3

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard methodologies for determining cell viability through metabolic activity.[9][10][11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[9] The amount of formazan is directly proportional to the number of living cells.

Materials:

  • GSK-IPD stock solution (e.g., 10 mM in DMSO)

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of GSK-IPD in complete medium. Remove the old medium from the wells and add 100 µL of the GSK-IPD dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[11]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Cells treated with GSK-IPD at desired concentrations (e.g., 1x and 2x IC50)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with GSK-IPD for 24-48 hours. Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Western Blot Analysis of Wnt/β-catenin Pathway Proteins

This protocol is for detecting changes in the expression levels of key proteins in the postulated signaling pathway.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane.

Materials:

  • Cells treated with GSK-IPD

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GSK-3β, anti-phospho-GSK-3β (Ser9), anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cells with RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add ECL substrate and visualize the protein bands using an imaging system. GAPDH is used as a loading control to ensure equal protein loading.[13]

Experimental Workflow Visualization

The following diagram outlines a comprehensive workflow for the initial investigation of GSK-IPD.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Analysis & Interpretation A1 Cell Culture (HCT-116, SW480, MCF-7, etc.) A2 GSK-IPD Treatment (Dose-Response & Time-Course) A1->A2 A3 MTT Assay (Determine IC50 Values) A2->A3 B1 Treat cells with IC50 concentrations of GSK-IPD A3->B1 Inform Dosing B2 Apoptosis Assay (Annexin V/PI Flow Cytometry) B1->B2 B3 Western Blot Analysis (GSK-3β, β-catenin, c-Myc) B1->B3 C2 Quantify Apoptosis B2->C2 C3 Densitometry of Western Blots B3->C3 C1 Calculate IC50 Values C4 Correlate Findings & Refine Hypothesis C1->C4 C2->C4 C3->C4

Caption: A streamlined workflow for the evaluation of GSK-IPD.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Synthesis and cytotoxic activity of new indolylpyrrole derivatives. Scientific Reports, 11(1), 7058. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Mohan, C. D., Bharath, K. R., Harsha, R., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2577. [Link]

  • Wang, Y., Chen, H., Wu, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 765-773. [Link]

  • Uesugi, T., Kuno, J., Nagasawa, K., et al. (2025). Targeting Wnt/β-Catenin Pathway by DNA Alkylating Pyrrole-Imidazole Polyamide in Colon Cancer. Cancer Science. [Link]

  • Wang, Z., Chen, J., Wang, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. [Link]

  • Zhang, H. B., Qiu, H. Y., Li, Y., et al. (2014). Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts. Bioorganic & Medicinal Chemistry Letters, 24(22), 5209-5213. [Link]

  • Wang, Z., Chen, J., Wang, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. [Link]

  • Uesugi, T., Kuno, J., Nagasawa, K., et al. (2025). Targeting Wnt/β-Catenin Pathway by DNA Alkylating Pyrrole-Imidazole Polyamide in Colon Cancer. Cancer Science. [Link]

  • Emir, A. A., Boshra, N. B., El-Sayed, M. A. A., et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 14(1), 1-21. [Link]

  • Cerasaro, G., Argenio, M. A., & Castellano, S. (2021). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. Journal of Medicinal Chemistry, 64(22), 16548-16565. [Link]

  • ResearchGate. (2025). 2D/3D-QSAR, docking and optimization of 5-substituted-1H-indazole as inhibitors of GSK3β. [Link]

  • DC Chemicals. (n.d.). GSK-3. [Link]

  • Lee, H., Kim, H. J., Kim, H., et al. (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 23(12), 6649. [Link]

  • Li, C., Wang, Z., & Liang, J. (2018). Regulatory Mechanisms of the Wnt/β-Catenin Pathway in Diabetic Cutaneous Ulcers. Frontiers in Physiology, 9, 1467. [Link]

  • Wang, D., Gao, F., Wang, Y., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLoS ONE, 10(6), e0128938. [Link]

  • Sharma, A., & Kim, J. (2025). Modulation of Wnt/Beta-Catenin Pathway by Major Dietary Phytochemicals Against Breast Cancer Development. International Journal of Molecular Sciences, 26(4), 2154. [Link]

  • ResearchGate. (2026). Targeting Wnt/β-Catenin Pathway by DNA Alkylating Pyrrole-Imidazole Polyamide in Colon Cancer. [Link]

  • Wang, Z., Chen, J., Wang, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. [Link]

  • Sancineto, L., Massari, S., Di Michele, A., et al. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. International Journal of Molecular Sciences, 22(12), 6338. [Link]

  • Li, Y., Cui, W., Li, L., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. European Journal of Medicinal Chemistry, 150, 703-714. [Link]

  • ResearchGate. (2024). 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

Sources

Application Note and Protocols for the Assessment of Anti-inflammatory Activity of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Characterizing a Novel Anti-inflammatory Candidate

The global burden of chronic inflammatory diseases necessitates the continuous pursuit of novel therapeutic agents with improved efficacy and safety profiles. The compound 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione represents a promising candidate for investigation. Its chemical structure integrates two key pharmacophores: an indazole nucleus, known for its diverse biological activities including anti-inflammatory effects, and a pyrrole-2,5-dione (maleimide) moiety, which is present in various bioactive molecules.[1][2][3][4][5] Indazole derivatives have demonstrated potential as inhibitors of key inflammatory mediators, while some pyrrole-2,5-dione derivatives have been shown to modulate inflammatory responses.[6][7][8][9][10]

This document provides a comprehensive guide for the systematic evaluation of the anti-inflammatory properties of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to build a comprehensive pharmacological profile of the compound. We will explore both in vitro mechanistic assays and in vivo models of acute inflammation, providing a clear path from initial screening to preclinical validation.

Part 1: In Vitro Mechanistic Evaluation

The initial assessment of an anti-inflammatory compound should focus on its effects on key molecular targets and cellular pathways involved in the inflammatory cascade. The following in vitro assays are selected to provide a comprehensive mechanistic understanding of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Rationale: COX and LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively.[11][12] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through COX inhibition.[13] Assessing the inhibitory potential of our test compound against these enzymes is a critical first step.

Protocol: Fluorometric COX-1/COX-2 and 5-LOX Inhibition Assays

This protocol utilizes commercially available inhibitor screening kits.

  • Preparation of Reagents: Prepare all buffers, enzymes (human recombinant COX-1, COX-2, and 5-LOX), and substrates according to the manufacturer's instructions.

  • Compound Preparation: Dissolve 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione in an appropriate solvent (e.g., DMSO) to create a stock solution. Prepare a serial dilution to test a range of concentrations.

  • Assay Procedure (96-well plate format):

    • Add the reaction buffer to each well.

    • Add the test compound at various concentrations or a known inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX) as a positive control.

    • Add the respective enzyme (COX-1, COX-2, or 5-LOX) to the wells.

    • Incubate at room temperature for the time specified in the kit's protocol to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid (substrate).

    • Measure the fluorescence at the appropriate excitation/emission wavelengths at multiple time points.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Modulation of Pro-inflammatory Cytokine Production in Immune Cells

Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central mediators of inflammation.[14] The ability of a compound to suppress the production of these cytokines in activated immune cells is a strong indicator of its anti-inflammatory potential. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in immune cells.[15][16][17]

Protocol: LPS-Stimulated Cytokine Release in a Macrophage Cell Line (e.g., RAW 264.7)

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).[18]

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.

Investigation of the NF-κB Signaling Pathway

Rationale: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and COX-2.[19][20][21] Many inflammatory stimuli, including LPS, activate the NF-κB pathway.[22] Investigating the effect of the test compound on NF-κB activation can provide insight into its upstream mechanism of action.

Protocol: NF-κB Translocation Assay

  • Cell Culture and Treatment: Use a suitable cell line (e.g., HEK293 with a stable NF-κB reporter or RAW 264.7 cells). Treat the cells with the test compound as described in the cytokine release assay.

  • LPS Stimulation: Stimulate the cells with LPS for a shorter duration (e.g., 30-60 minutes) to induce NF-κB nuclear translocation.

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be localized in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus. Quantify the nuclear translocation of p65 in the presence and absence of the test compound.

Visualizing the In Vitro Workflow

in_vitro_workflow cluster_assays In Vitro Assays cluster_readouts Key Readouts enz_assay COX/LOX Enzyme Inhibition Assay ic50 IC50 Values enz_assay->ic50 Determines cyt_assay Cytokine Release Assay nfkb_assay NF-κB Translocation Assay cyt_assay->nfkb_assay Mechanistic Follow-up cyt_levels TNF-α, IL-6, IL-1β Levels cyt_assay->cyt_levels Measures p65_loc p65 Nuclear Localization nfkb_assay->p65_loc Visualizes

Caption: Workflow for the in vitro assessment of anti-inflammatory activity.

Part 2: In Vivo Efficacy Evaluation

Following promising in vitro results, the anti-inflammatory activity of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione must be confirmed in a living organism. The following animal models are widely accepted for the screening of acute anti-inflammatory drugs.[23][24]

Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and highly reproducible model of acute inflammation.[24] The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response characterized by edema (swelling).[24][25] The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins and involves neutrophil infiltration. This model is particularly useful for evaluating compounds that may inhibit prostaglandin synthesis.

Protocol: Carrageenan-Induced Paw Edema

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Group II: Test Compound (e.g., 10, 25, 50 mg/kg, administered orally)

    • Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, administered orally)

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.[24]

    • Administer the vehicle, test compound, or positive control orally.

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.[26][27]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[27]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

Rationale: Intraperitoneal injection of LPS in mice induces a systemic inflammatory response, characterized by a surge in circulating pro-inflammatory cytokines.[15][16][28] This model is useful for assessing the ability of a compound to modulate the systemic inflammatory cascade.

Protocol: LPS-Induced Systemic Inflammation

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Grouping:

    • Group I: Vehicle Control + Saline injection

    • Group II: Vehicle Control + LPS injection

    • Group III: Test Compound + LPS injection

    • Group IV: Positive Control (e.g., Dexamethasone) + LPS injection

  • Procedure:

    • Administer the vehicle, test compound, or positive control (e.g., orally or intraperitoneally) one hour before the inflammatory challenge.

    • Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.[29]

    • At a predetermined time point (e.g., 2-4 hours post-LPS injection), collect blood via cardiac puncture under anesthesia.

  • Analysis:

    • Prepare serum from the collected blood.

    • Measure the levels of TNF-α and IL-6 in the serum using ELISA kits.

  • Data Analysis: Compare the cytokine levels in the treatment groups to the LPS-only group.

Visualizing the In Vivo Workflow

in_vivo_workflow cluster_models In Vivo Models cluster_endpoints Primary Endpoints paw_edema Carrageenan-Induced Paw Edema edema_vol Paw Volume Reduction paw_edema->edema_vol Measures lps_model LPS-Induced Systemic Inflammation serum_cyt Serum Cytokine Levels (TNF-α, IL-6) lps_model->serum_cyt Quantifies

Caption: Workflow for the in vivo assessment of anti-inflammatory efficacy.

Part 3: Mechanistic Insights into Inflammatory Signaling

The anti-inflammatory effects observed in the in vitro and in vivo models are likely mediated by the modulation of key signaling pathways. The NF-κB pathway is a central regulator of inflammation.

The Canonical NF-κB Signaling Pathway

Inflammatory stimuli, such as TNF-α or LPS binding to its receptor (TLR4), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[20][21] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[22] The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.[21] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators.[14][19]

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p50/p65) (Active) IkBa_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflam_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflam_Genes induces

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Data Presentation: Expected Outcomes

The following tables present hypothetical data to illustrate the expected outcomes from the described protocols.

Table 1: In Vitro Anti-inflammatory Activity

AssayParameter1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dionePositive Control
COX-1 Inhibition IC50 (µM)> 100Indomethacin: 0.5 µM
COX-2 Inhibition IC50 (µM)5.2Celecoxib: 0.1 µM
5-LOX Inhibition IC50 (µM)25.8Zileuton: 1.5 µM
LPS-induced TNF-α Release IC50 (µM)8.1Dexamethasone: 0.05 µM
LPS-induced IL-6 Release IC50 (µM)12.5Dexamethasone: 0.08 µM

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3 hours
Vehicle Control -0%
Test Compound 1025.4%
Test Compound 2548.9%
Test Compound 5065.2%
Indomethacin 1072.5%

Conclusion

This application note provides a structured and comprehensive framework for assessing the anti-inflammatory potential of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione. By systematically progressing from in vitro mechanistic studies to in vivo efficacy models, researchers can build a robust data package to support the further development of this novel compound. The described protocols, rooted in established scientific principles, offer a reliable pathway for characterizing its therapeutic potential in the context of inflammatory diseases.

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Ju, H. W., & Yang, W. H. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 9, 445. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52. [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Nuvisan. (n.d.). In vivo models of immunology and inflammation. [Link]

  • Bio-protocol. (2017). Carrageenan-induced paw edema assay. Bio-protocol, 7(16), e2512. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Peiris, D. S. H. S., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Nagaraja, G. K., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FC01–FC05. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. [Link]

  • Akkol, E. K., et al. (2025). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 30(12), 2465. [Link]

  • Rojas-Carvajal, M., et al. (2019). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. International Journal of Dental Sciences, 21(2). [Link]

  • Sygnature Discovery. (2023). Sygnature Discovery launches its in vivo LPS model to ​​p​​rofile early-stage anti-inflammatory drugs. [Link]

  • ResearchGate. (n.d.). Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Nagaraja, G. K., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. [Link]

  • Nagaraja, G. K., et al. (2025). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

  • Gabr, M. T., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(18), 3253. [Link]

  • Gupta, K., & Talele, S. (2021). A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. Innovat International Journal Of Medical & Pharmaceutical Sciences, 6(5). [Link]

  • Gupta, K., & Talele, S. (2026). A Review of Indazole derivatives in Pharmacotherapy of inflammation. ResearchGate. [Link]

  • Catorce, M. N., & Gevorkian, G. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current neuropharmacology, 14(2), 155–164. [Link]

  • Catorce, M. N., & Gevorkian, G. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PMC. [Link]

  • dos Santos, T. C., et al. (2024). Immune stimulation of human induced pluripotent stem cells (hiPSC)-derived glia with lipopolysaccharide (LPS). Protocols.io. [Link]

  • Athmic Biotech Solutions. (2023). Exploring LOX and COX Analysis in Anti-Inflammatory Research. [Link]

  • Rabiua, Z., et al. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Jurnal Kejuruteraan SI, 2(1), 51-57. [Link]

  • Sarma, B., et al. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Scientific reports, 13(1), 8613. [Link]

  • ResearchGate. (n.d.). In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. [Link]

  • Paprocka, R., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(9), 2891. [Link]

  • Patel, D. R., et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Molecules, 28(18), 6690. [Link]

  • Claramunt, R. M., et al. (2011). Synthesis and biological evaluation of indazole derivatives. European journal of medicinal chemistry, 46(4), 1439–1447. [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis and biological evaluation of new indazole derivatives. [Link]

  • Bertolini, G. C., et al. (1993). 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity. European journal of medicinal chemistry, 28(11), 875–883. [Link]

  • Paprocka, R., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(9), 2891. [Link]

  • Paprocka, R., et al. (2025). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. ResearchGate. [Link]

  • Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & medicinal chemistry, 26(8), 1888–1897. [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of indazole derivatives. [Link]

Sources

Application Note & Protocols for Antimicrobial Susceptibility Testing of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The emergence of multidrug-resistant (MDR) pathogens constitutes a formidable challenge to global public health, necessitating the urgent discovery and development of novel antimicrobial agents. Heterocyclic compounds, due to their diverse chemical structures and biological activities, represent a promising avenue for such research. This document provides a detailed guide for the comprehensive antimicrobial evaluation of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione , a novel synthetic compound incorporating both indazole and maleimide moieties.

The indazole ring is a core structure in various biologically active molecules, known for its broad therapeutic effects. Similarly, the pyrrole-2,5-dione (maleimide) scaffold is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues like cysteine in proteins, a mechanism exploited in many targeted therapies. The unique combination of these two pharmacophores in the target molecule suggests a potential for novel biological activity, including antimicrobial action.

This guide is intended for researchers, scientists, and drug development professionals. It outlines the foundational principles and provides step-by-step protocols for determining the compound's in vitro antimicrobial profile, adhering to internationally recognized standards. The focus is on establishing a robust, self-validating experimental framework to ensure data integrity and reproducibility.

Part 1: Foundational Assays for Antimicrobial Profiling

The initial screening of a novel compound involves determining its minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a critical first step in assessing antimicrobial potency.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a gold-standard technique for quantitative antimicrobial susceptibility testing, recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Its primary advantage lies in its efficiency, allowing for the simultaneous testing of multiple compounds against various microbial strains in a 96-well microtiter plate format.

Causality Behind Experimental Choices:

  • Medium Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing non-fastidious bacteria. The controlled levels of divalent cations (Ca²⁺ and Mg²⁺) are crucial as they can influence the activity of certain antimicrobial agents and affect the permeability of the bacterial outer membrane.

  • Inoculum Density: A standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL is critical for reproducibility. A lower density may result in falsely low MICs, while a higher density can lead to falsely high MICs or the overgrowth of resistant subpopulations.

  • Serial Dilution: A two-fold serial dilution series provides a logarithmic concentration gradient, which is standard for determining the MIC value accurately across a broad range of potential activities.

Experimental Workflow Diagram:

Broth_Microdilution_Workflow start_node Start: Prepare Compound Stock Solution prep_plates Prepare 2-fold Serial Dilutions of Compound in Plate start_node->prep_plates Dispense CAMHB into 96-well plate process_node process_node qc_node qc_node end_node End: Record MIC (Lowest concentration with no visible growth) prep_inoculum Prepare Standardized Bacterial Inoculum prep_plates->prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells (except sterility control) prep_inoculum->inoculate Dilute to final ~5x10^5 CFU/mL controls Set Up Controls: - Growth Control (No Drug) - Sterility Control (No Bacteria) - Positive Control (e.g., Ciprofloxacin) inoculate->controls Include Controls incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate Seal and Incubate controls->incubate read_results Read Results incubate->read_results Visually Inspect for Turbidity qc_check Controls Valid? read_results->qc_check Validate Controls qc_check->end_node Yes repeat_assay Repeat Assay qc_check->repeat_assay No repeat_assay->start_node

Caption: Workflow for MIC determination via broth microdilution.

Protocol: Broth Microdilution

  • Preparation of Compound Stock: Dissolve 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit microbial growth.

  • Microtiter Plate Preparation: Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution (appropriately diluted from the main stock) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: From a fresh culture (18-24 hours) on an agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension 1:150 in CAMHB to achieve a final density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. This brings the final volume in these wells to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

  • Controls:

    • Well 11 (Growth Control): Contains 50 µL CAMHB and 50 µL inoculum. Should show turbidity.

    • Well 12 (Sterility Control): Contains 100 µL of CAMHB only. Should remain clear.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Determining Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC reveals the concentration required to kill the bacteria (bactericidal activity). This is a crucial distinction in drug development.

Protocol: MBC Determination

  • Post-MIC Reading: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the aliquot onto a non-selective agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (typically corresponding to ≤ 5 colonies from a 10 µL spot of a 5x10⁵ CFU/mL culture).

Part 2: Orthogonal Method - Disk Diffusion Assay

The Kirby-Bauer disk diffusion assay provides a qualitative or semi-quantitative assessment of antimicrobial activity. It is a valuable secondary method to confirm the findings from broth microdilution.

Causality Behind Experimental Choices:

  • Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium. Its composition is well-defined, and it has good batch-to-batch reproducibility. The agar depth (4 mm) is critical as it affects the rate of diffusion of the compound.

  • Lawn of Bacteria: A confluent "lawn" of bacteria ensures that the zone of inhibition is solely due to the antimicrobial agent's activity and not due to inconsistent bacterial growth.

Experimental Workflow Diagram:

Disk_Diffusion_Workflow start_node Start: Prepare Standardized Inoculum (0.5 McFarland) swab_plate Create Confluent Lawn of Bacteria on Mueller-Hinton Agar Plate start_node->swab_plate Dip sterile swab into inoculum process_node process_node end_node End: Correlate Zone Diameter to Susceptibility prep_disks Impregnate Sterile Paper Disks with Compound Solution swab_plate->prep_disks Allow plate to dry (3-5 min) place_disks Apply Disks to Agar (including control disks) prep_disks->place_disks Place disks onto agar surface incubate Incubate at 35-37°C for 16-18 hours place_disks->incubate Invert plates and incubate measure_zones Measure Diameter of Inhibition Zones (in mm) incubate->measure_zones Observe Zones of Inhibition measure_zones->end_node

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Protocol: Disk Diffusion

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three directions to ensure a confluent lawn of growth.

  • Disk Preparation: Impregnate sterile paper disks (6 mm diameter) with a known amount of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (e.g., 10 µg). A solvent control disk (DMSO only) must be included.

  • Disk Application: Aseptically place the impregnated disks, along with a positive control antibiotic disk, onto the agar surface.

  • Incubation: Invert the plates and incubate at 37°C for 16-18 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. The size of the zone correlates with the susceptibility of the organism to the compound.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Sample MIC/MBC Data for 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione

Microbial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus ATCC 29213e.g., 8e.g., 16Bactericidal (≤4)
Escherichia coli ATCC 25922e.g., 64e.g., >128Bacteriostatic (>4)
Pseudomonas aeruginosa ATCC 27853e.g., >128N/AInactive
Candida albicans ATCC 90028e.g., 32e.g., 64Fungicidal (≤4)
Ciprofloxacin (Control)0.250.5Bactericidal

Data shown are hypothetical examples for illustrative purposes.

Interpretation of MBC/MIC Ratio:

  • Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the compound is likely killing the bacteria.

  • Bacteriostatic: A ratio of > 4 suggests the compound primarily inhibits growth without killing the bacteria.

Conclusion

This document provides a standardized and robust framework for the initial antimicrobial characterization of the novel compound 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione. By employing these validated protocols, researchers can generate reliable and reproducible data on the compound's spectrum of activity and potency. Positive results from these foundational assays would warrant further investigation into the mechanism of action, toxicity, and potential for in vivo efficacy.

References

  • Title: The Chemistry and Biological Importance of Indazole Source: Molecules URL: [Link]

  • Title: M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Understanding Cation-Adjusted Mueller-Hinton Broth Source: Liofilchem URL: [Link]

  • Title: The Importance of Standardized Inoculum Preparation for Antimicrobial Susceptibility Testing Source: Journal of Clinical Microbiology URL: [Link]

  • Title: M02 - Performance Standards for Antimicrobial Disk Susceptibility Tests, 13th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

Troubleshooting & Optimization

Improving solubility of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione in aqueous solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" vs. Stability Dilemma

The compound 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (hereafter referred to as MIPD ) presents a classic medicinal chemistry challenge. It combines a lipophilic heteroaromatic core (indazole) with a planar, crystalline maleimide headgroup.

The Core Challenge:

  • High Crystallinity: The planar structure encourages strong

    
    -
    
    
    
    stacking, leading to "brick dust" behavior (high melting point, low aqueous solubility).
  • Hydrolytic Instability: As an N-substituted maleimide, the imide ring is an electrophile. In aqueous buffers (especially pH > 7.5), it is susceptible to nucleophilic attack by hydroxide ions, leading to irreversible ring-opening hydrolysis into the corresponding maleamic acid [1, 2].

This guide provides a self-validating workflow to solubilize MIPD while preserving its chemical integrity.

Module 1: Stock Solution Preparation (The Foundation)

Critical Warning: Do not attempt to dissolve MIPD directly in aqueous buffer. It will float or form a suspension that yields inconsistent biological data.

Protocol A: Anhydrous DMSO Stock

Why this works: DMSO disrupts the intermolecular forces holding the MIPD crystal lattice together. Using anhydrous grade prevents moisture-induced hydrolysis during storage.

  • Solvent Choice: Purchase Anhydrous DMSO (Dimethyl Sulfoxide),

    
    99.9%, packaged under argon/nitrogen.
    
  • Concentration Target: Prepare a 10 mM to 50 mM master stock.

    • Calculation: MW of MIPD

      
       227.22  g/mol .
      
    • Example: Dissolve 2.27 mg of MIPD in 1.0 mL of Anhydrous DMSO to yield 10 mM.

  • Dissolution Method:

    • Add DMSO to the vial containing the powder.[1]

    • Vortex vigorously for 30 seconds.

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C to avoid thermal degradation [3].

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C or -80°C. Desiccate the storage box.
    

Module 2: Aqueous Formulation Strategies

Choose the protocol based on your application.

Protocol B: The "Standard" Dilution (For Acute In Vitro Assays)

Best for: Enzyme assays, short-term cell culture (< 4 hours).

The Risk: "Crashing out" (precipitation) upon dilution into buffer.

  • Pre-warm your culture medium or buffer to 37°C.

  • Stepwise Dilution:

    • Do not add 1

      
      L of stock directly to 1 mL of buffer. This creates a local region of high concentration that triggers precipitation.
      
    • Intermediate Step: Dilute your 10 mM stock 1:10 in pure DMSO to create a 1 mM working stock.

    • Final Dilution: Add the 1 mM working stock to the buffer while vortexing the buffer.

  • Limit: Keep final DMSO concentration

    
     0.5% (v/v) to avoid solvent toxicity.
    
Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies (IP/IV), long-term cell culture, or high-concentration requirements.

Why this works: Hydroxypropyl-


-Cyclodextrin (HP

CD) forms a toroidal "bucket" shape.[2] The hydrophobic indazole-maleimide core sits inside the bucket, while the hydrophilic exterior interacts with water. This also sterically shields the maleimide ring from hydrolytic attack [4, 5].

Step-by-Step Formulation:

  • Prepare Vehicle: Dissolve 20% (w/v) HP

    
    CD  in water or saline (0.9% NaCl). Filter sterilize (0.22 
    
    
    
    m).[1]
  • Aliquot MIPD: Place the required volume of DMSO stock (e.g., 20

    
    L of 50 mM) into a sterile tube.
    
  • Add Vehicle: Add the 20% HP

    
    CD solution (e.g., 980 
    
    
    
    L) slowly to the DMSO aliquot while vortexing.
    • Result: A clear solution with 1 mM MIPD and 2% DMSO.

  • Equilibration: Shake gently at Room Temperature (RT) for 30 minutes to allow the inclusion complex to reach equilibrium.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental needs.

MIPD_Solubility_Workflow Start Start: Solid MIPD Powder Stock Prepare Stock: 10-50mM in Anhydrous DMSO Start->Stock AppCheck Select Application Stock->AppCheck InVitro In Vitro (Enzyme/Cell) AppCheck->InVitro Short Term (<4h) InVivo In Vivo / Long-term Stability AppCheck->InVivo Long Term (>24h) DirectDil Direct Dilution Strategy InVitro->DirectDil Complex Cyclodextrin Complexation InVivo->Complex Step1 1. Dilute 1:10 in DMSO (Intermediate) 2. Add to Buffer (Vortexing) DirectDil->Step1 Step2 1. Prepare 20% HP-beta-CD in Saline 2. Add to DMSO Stock 3. Shake 30 mins Complex->Step2 Check Check Clarity & pH Step1->Check Step2->Check Success Proceed to Experiment Check->Success Clear Solution Fail Precipitation? Check->Fail Cloudy Fail->Step2 Switch to Complexation

Figure 1: Decision tree for solubilizing MIPD. Use direct dilution for quick screens; use Cyclodextrin for stability.

Module 4: Troubleshooting & FAQ

Q1: My solution turned yellow/orange after 24 hours in buffer. Is it still good?

Answer: Likely NO .

  • Cause: Maleimides can undergo ring-opening hydrolysis to form maleamic acid derivatives, or polymerization.[2] This is often accompanied by a color shift.

  • Fix: Check the pH of your buffer.[3] N-aryl maleimides degrade rapidly at pH > 7.5. Adjust your experimental buffer to pH 6.0 - 6.5 if the biology permits. This significantly slows hydrolysis [6].

Q2: Can I use PEG400 instead of Cyclodextrin?

Answer: Yes, but with caveats.

  • Protocol: A mixture of 5% DMSO / 40% PEG400 / 55% Water is a common "cosolvent" formulation.

  • Warning: High concentrations of PEG400 can be viscous and may interfere with membrane permeability assays or cause osmotic stress in cells. HP

    
    CD is generally more inert biologically.
    
Q3: I need to conjugate this to a protein (Cysteine). How do I solubilize it for the reaction?

Answer:

  • Dissolve MIPD in DMSO (Stock).

  • Prepare protein in PBS adjusted to pH 6.5 - 7.0 (Avoid Tris or buffers with primary amines).

  • Add DMSO stock to protein (keep DMSO < 10%).

  • Timing is critical: Add the MIPD immediately before the reaction starts. Do not let the MIPD sit in aqueous buffer "waiting" for the protein, or the maleimide will hydrolyze and become unreactive [7].

Summary of Solvent Compatibility
Solvent SystemSolubility PotentialBiological SafetyStability (Hydrolysis)
Pure Water / PBS Very Low (< 10

M)
HighPoor (Rapid Hydrolysis)
DMSO (Anhydrous) High (> 50 mM)Toxic > 1%Excellent (if dry)
20% HP

CD
Moderate (~1-5 mM)HighGood (Shielding Effect)
PEG400 / Water Moderate (~1 mM)ModerateModerate

References

  • Gregory, J. D. (1955). The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups. Journal of the American Chemical Society. Link (Foundational chemistry of maleimide stability).

  • Fontaine, S. D., et al. (2015). Hydrolysis of N-aryl maleimides: Improved stability for antibody-drug conjugates.[2][4][5] Bioconjugate Chemistry. Link (Specific kinetics on N-aryl vs N-alkyl maleimide hydrolysis).

  • Sigma-Aldrich Technical Support. (2023).[2] FAQs on Inhibitor Preparation. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Vertex AI Search Result 1.6. (2023). Preparation and Embedding Characterization of Hydroxypropyl-β-cyclodextrin... MDPI. Link (Demonstrates stability enhancement via inclusion).

  • BenchChem Technical Support. (2025). How to prevent maleimide hydrolysis during conjugation. Link

  • Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release. Link

Sources

Purification techniques for 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Synthesis Guide for 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione

Case ID: IND-MAL-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the synthesis and purification of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (N-(1-methylindazol-3-yl)maleimide). This compound is a critical scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors (e.g., GSK-3


) and cysteine-targeting covalent probes.

The primary technical challenge with this molecule lies in the maleimide ring stability . The electron-deficient double bond is susceptible to:

  • Hydrolysis (Ring-opening to maleamic acid).

  • Polymerization (Red/Pink discoloration).

  • Michael Addition (Reaction with nucleophilic impurities).

Module 1: Synthetic Pathway & Critical Control Points

To purify effectively, you must understand the upstream impurity profile. The synthesis typically follows a two-step protocol: Amidation followed by Cyclodehydration .

Step 1: Amidation (Formation of Maleamic Acid)

Reagents: 1-methyl-1H-indazol-3-amine + Maleic Anhydride. Solvent: Diethyl ether or THF (Anhydrous).

  • Mechanism: Nucleophilic attack of the indazole amine on the anhydride.

  • Critical Control Point: This reaction is exothermic.[1] Maintain temperature

    
     to prevent double-addition or polymerization.
    
  • Observation: The intermediate maleamic acid often precipitates. Do not purify this intermediate on silica ; it is polar and unstable. Filter and wash with cold ether, then proceed immediately to Step 2.

Step 2: Cyclodehydration (Ring Closure)

Reagents: Acetic Anhydride (


) + Sodium Acetate (NaOAc).
Alternative: Hexamethyldisilazane (HMDS) / 

(for acid-sensitive substrates).
  • Mechanism: Dehydration of the carboxylic acid/amide to form the imide.

  • Critical Control Point: Moisture control is paramount. Water competes with the dehydration mechanism, leading to low yields and hydrolyzed by-products.

Module 2: Purification Protocols

Protocol A: Recrystallization (Preferred for >1g Scale)

Why: Avoids silica gel exposure, which can catalyze ring-opening hydrolysis.

  • Crude Workup: After cyclization, pour the reaction mixture into ice water. The maleimide should precipitate.

  • Filtration: Collect the solid. Wash with water to remove NaOAc and acetic acid.

  • Drying: Dry under high vacuum over

    
     to remove trace water.
    
  • Solvent System: Isopropanol (IPA) / Hexane or Ethanol .

    • Dissolve crude solid in minimum boiling IPA.

    • Add hot Hexane until slight turbidity is observed.

    • Cool slowly to RT, then

      
      .[2]
      
  • Validation: Check HPLC purity. If

    
    , proceed to Protocol B.
    
Protocol B: Flash Column Chromatography (Polishing)

Why: Required if "red" polymerization impurities or unreacted amine are present.

  • Stationary Phase: High-purity Silica Gel (40-63

    
    ).
    
  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 80:20

    
     50:50).
    
  • Modifier: None usually, but if streaking occurs, avoid amines (TEA). Maleimides are base-labile.

  • Loading: Dry load on Celite is recommended to minimize residence time on the column head.

Module 3: Troubleshooting & FAQs

Q1: My product has a persistent pink/red hue. Is it pure?

  • Diagnosis: This indicates trace polymerization or oxidation of the indazole ring. Maleimide oligomers are often intensely colored.

  • Fix: Perform a Charcoal Filtration . Dissolve the compound in warm Ethyl Acetate, add activated carbon (5 wt%), stir for 15 mins, and filter through a Celite pad. Recrystallize immediately.

Q2: I see a broad singlet at 10-13 ppm in the


H NMR. What is it? 
  • Diagnosis: This is the carboxylic acid proton of the Maleamic Acid intermediate.

  • Cause: Incomplete cyclization (Step 2) or Hydrolysis during workup.

  • Fix:

    • If Incomplete Cyclization: Resubmit the material to reaction conditions (Ac2O/NaOAc) for another 2 hours at

      
      .
      
    • If Hydrolysis: Ensure all buffers in workup are pH < 7. Maleimides hydrolyze rapidly at pH > 8.

Q3: The product decomposes on the silica column.

  • Diagnosis: Silica surface acidity/basicity is catalyzing ring opening.

  • Fix: Switch to Neutral Alumina or reduce column residence time by using a steeper gradient (e.g., start at 30% EtOAc).

Module 4: Data & Visualization

Impurity Profiling Table
ComponentRetention Factor (

)*

H NMR Signature
Origin
Target Maleimide 0.45

6.8-7.0 ppm (s, 2H, alkene)
Product
Maleamic Acid 0.05 (Baseline)

6.2/6.4 ppm (d, alkene) + 12.0 ppm (COOH)
Hydrolysis / Incomplete Rxn
Starting Amine 0.30

4.0-5.0 ppm (broad s,

)
Unreacted Material
Fumaric Derivative 0.10

6.8 ppm (d,

, trans-alkene)
Isomerization

*Note:


 values based on Hexane:EtOAc (1:1) on Silica.[3]
Process Workflow Diagram

G Start 1-Methyl-1H-indazol-3-amine + Maleic Anhydride Inter Maleamic Acid Intermediate (Precipitate) Start->Inter THF, <25°C Cyclization Cyclization (Ac2O / NaOAc, 80°C) Inter->Cyclization Dehydration Crude Crude Maleimide (Solid) Cyclization->Crude Ice Water Quench Decision Purity Check (TLC/NMR) Crude->Decision Recryst Protocol A: Recrystallization (IPA/Hexane) Decision->Recryst Major Product Column Protocol B: Flash Chromatography (Hex/EtOAc) Decision->Column Red/Pink Impurities Final Pure 1-(1-methyl-1H-indazol-3-yl)- 1H-pyrrole-2,5-dione Recryst->Final Column->Final

Figure 1: Decision logic for the synthesis and purification of N-indazolyl maleimides.

References

  • Synthesis of N-Aryl Maleimides (General Protocol)

    • Source: Organic Syntheses, Coll. Vol. 5, p.944 (1973).
    • Relevance: Establishes the foundational "Method B" (Ac2O/NaOAc) used for this compound.
    • URL:[Link]

  • Troubleshooting Maleimide Hydrolysis Source: BenchChem Technical Support, "Minimizing Off-Target Reactions of Maleimide Linkers". Relevance: Explains the pH sensitivity and hydrolysis mechanisms (retro-Michael) relevant to the troubleshooting section.
  • Indazole Scaffold Synthesis

    • Source:ACS Omega 2022, 7, 17, 15204–15216. "Synthesis of Succinimide-Linked Indazol-3-ols".
    • Relevance: Provides specific chromatographic conditions (Hex/EtOAc gradients) for indazole-linked succinimides/maleimides.
    • URL:[Link]

  • Source: Patent KR102450746B1.

Sources

Cell culture contamination issues with 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cell Culture "Contamination" & Stability Issues

Executive Summary & Compound Profile

Compound Name: 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione Chemical Class: Indazolyl-Maleimide (Kinase Inhibitor Scaffold) Primary Application: Research reagent, typically used as a GSK-3


 or PKC inhibitor analog.[1]

The Core Issue: Users frequently report "contamination" when using this compound in cell culture. In >90% of cases, this is not biological contamination (bacteria/fungi) but rather chemical precipitation or cytotoxic debris . This guide provides a diagnostic framework to distinguish between sterility breaches and physicochemical instability inherent to the maleimide-indazole scaffold.[1]

Diagnostic Workflow: Is it Contamination or Chemistry?

Before discarding cultures, use this logic flow to identify the root cause. Maleimide derivatives are hydrophobic and electrophilic; they interact dynamically with cell culture media components.

Visual Diagnosis Flowchart

ContaminationDiagnosis Start Observation: Turbidity or 'Debris' in Culture TimeCheck When did it appear? Start->TimeCheck Immediate Immediately (< 1 hour) after addition TimeCheck->Immediate Delayed Delayed (> 24 hours) TimeCheck->Delayed Precipitation DIAGNOSIS: Chemical Precipitation (Solubility Shock) Immediate->Precipitation Likely Microscope Microscopic Appearance (40x) Delayed->Microscope Crystals Needles, shards, or refractile dots (Brownian motion) Microscope->Crystals Bio Swimming rods (bacteria) or branched hyphae (fungi) Microscope->Bio Debris Irregular blebs/fragments (Cell membranes) Microscope->Debris Crystals->Precipitation Contamination DIAGNOSIS: Biological Contamination (Sterility Breach) Bio->Contamination Toxicity DIAGNOSIS: Cytotoxicity (Apoptotic Bodies) Debris->Toxicity

Figure 1: Triage workflow for distinguishing chemical artifacts from biological contamination.[1]

Technical Deep Dive: The Mechanisms of Failure

A. Solubility Shock (The "Fake Fungus")

The indazole ring renders this molecule highly hydrophobic. When a high-concentration DMSO stock (e.g., 10-50 mM) is added directly to aqueous media, the compound crashes out of solution before it can disperse.[1]

  • Visual Cue: Looks like "black sand" or crystalline needles.

  • Mechanism: The local concentration at the pipette tip exceeds the aqueous solubility limit (

    
     typically).
    
B. The Maleimide-Thiol Reaction (The "Protein Aggregate")

The pyrrole-2,5-dione (maleimide) moiety is a Michael acceptor .[1] It reacts covalently with free thiols (sulfhydryl groups).

  • Reaction: Maleimide + Cysteine (from BSA/FBS)

    
     Thiosuccinimide adduct.
    
  • Consequence: This reaction can cross-link proteins in the media, causing protein aggregation . These amorphous aggregates resemble fungal colonies to the untrained eye.

  • Impact on Potency: If the drug binds media proteins, the effective concentration available to the cells drops significantly [1].

C. Hydrolytic Instability

Maleimides are prone to ring-opening hydrolysis in alkaline conditions (pH > 7.5), forming maleamic acid derivatives which are inactive.

  • Risk Factor: Old cell culture media often becomes alkaline (purple) if left outside the incubator. Reconstituting the drug in basic media accelerates degradation.

Troubleshooting & Optimization Protocols

Table 1: Stability & Solubility Matrix
ParameterSpecification / RecommendationCritical Note
Primary Solvent Anhydrous DMSO (Dimethyl Sulfoxide)Avoid ethanol; solubility is poor.[1]
Max Stock Conc. 10 mM - 50 mMStore at -20°C or -80°C.
Aqueous Solubility Very Low (< 50

)
Do not dilute in PBS/Water for storage.[1]
Media Compatibility Reduced Serum Media preferredHigh serum (10% FBS) increases protein binding/inactivation.
Plasticware Polypropylene (PP)Avoid Polystyrene (PS) for intermediate dilutions; the compound may adsorb to PS.
Protocol A: The "Drop-Wise" Addition Method (Prevents Precipitation)

To be used when adding the inhibitor to cells.

  • Prepare an Intermediate Dilution: Do not add the 10 mM stock directly to the well.

    • Dilute the stock 1:10 or 1:100 in fresh culture medium (pre-warmed to 37°C) in a sterile microcentrifuge tube.

    • Example: Add 1

      
       of 10 mM stock to 999 
      
      
      
      media
      
      
      10
      
      
      intermediate.
  • Vortex Immediately: Vortex the intermediate dilution instantly to ensure dispersion before crystals form.

  • Add to Cells: Add the intermediate solution to your cell culture wells.

  • Microscopy Check: Inspect immediately. If you see crystals, the data from this well will be invalid (local toxicity).

Protocol B: Sterile Filtration (If Biological Contamination is Suspected)

If you suspect the powder itself is non-sterile (rare, but possible with non-GMP reagents), you must filter the stock.

  • WARNING: Do not use Cellulose Acetate (CA) filters. This compound will bind to the membrane.

  • Correct Filter: Use PTFE (Teflon) or Nylon syringe filters (0.22

    
    ).
    
  • Procedure:

    • Dissolve compound in DMSO.[2]

    • Filter the DMSO stock through a small PTFE filter.

    • Aliquot and freeze.

Frequently Asked Questions (FAQ)

Q1: The media turned yellow after adding the compound. Is this bacterial growth? A: Likely not. If it happened immediately, it may be a pH shift due to the acidity of the compound or the DMSO stock (if old DMSO has oxidized to dimethyl sulfone/sulfonic acid). If it happens over 24h with turbidity, test for bacteria. However, high concentrations of maleimides can sometimes alter the optical properties of phenol red.

Q2: I see "black dots" vibrating in the background. Are these bacteria? A: If they are vibrating in place (Brownian motion) but not swimming directionally, they are likely drug precipitates . Bacteria usually exhibit directional motility (rods) or form clusters (cocci). Perform a mock transfection: Add the drug to a well without cells. If the dots appear, it is precipitation [2].

Q3: Can I store the diluted drug in media at 4°C? A: No. The maleimide ring is unstable in water/media. It will hydrolyze (open ring) or react with cysteine in the media within hours. Always prepare fresh dilutions immediately before use [3].

Q4: My IC50 is shifting (drug seems less potent). Why? A: You are likely losing drug to "Protein Binding." The maleimide group reacts with thiols in FBS.

  • Solution: Try reducing FBS concentration to 1-2% during the drug treatment window, or calculate the free drug concentration accounting for serum binding.

References

  • Bioconjugate Chemistry. "Maleimide Labeling of Proteins and Other Thiolated Biomolecules." Lumiprobe Technical Documentation. Link

  • Sigma-Aldrich Technical Service. "FAQs on Inhibitor Preparation: How can I prevent my inhibitor in DMSO from precipitating in aqueous medium?" Merck/Sigma-Aldrich.[1] Link

  • Molecular Pharmaceutics. "Drug Conjugation via Maleimide–Thiol Chemistry: Stability and Reactivity." ACS Publications. Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for 1H-pyrrole-2,5-dione derivatives." PubChem. Link[1]

Sources

Technical Support Center: Troubleshooting Dose-Response Curves for 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals encountering issues with dose-response curves for 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione and structurally related compounds. The indazole and pyrrole-2,5-dione (maleimide) moieties are common in pharmacologically active molecules, including kinase inhibitors and anti-cancer agents.[1][2][3][4] Understanding the potential pitfalls in experimental design and execution is critical for generating reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental setup for dose-response assays with this class of compounds.

Q1: What are the most critical factors to consider before starting a dose-response experiment with 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione?

A1: Before initiating a dose-response experiment, it is crucial to consider the following:

  • Compound Purity and Identity: Verify the purity and identity of your compound using analytical methods such as NMR, LC-MS, and HPLC. Impurities can lead to off-target effects and confounding results.

  • Solubility: Determine the solubility of the compound in your chosen solvent (e.g., DMSO) and culture medium. Poor solubility is a common cause of non-ideal dose-response curves.[5]

  • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.[6][7][8]

  • Assay Selection: Choose an assay that is appropriate for your biological question and is known to be robust and reproducible. Consider potential interference of the compound with the assay components (e.g., autofluorescence).[9]

Q2: How do I choose the appropriate concentration range for my dose-response curve?

A2: Selecting the correct concentration range is essential for defining the full sigmoidal curve.

  • Literature Review: If available, consult published data for similar compounds to get a starting range.

  • Pilot Experiment: If no prior data exists, perform a broad-range pilot experiment with concentrations spanning several orders of magnitude (e.g., 1 nM to 100 µM) to identify the active range.

  • Logarithmic Spacing: Use a logarithmic or semi-logarithmic spacing of concentrations to adequately cover the dynamic range of the response.[10][11] It is generally recommended to use 5-10 concentrations to properly define the curve.[11]

Q3: What is the best way to prepare and store stock solutions of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione?

A3: Proper handling of the compound is critical for experimental consistency.

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble, typically DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental wells.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Protect from light if the compound is light-sensitive.

Part 2: Troubleshooting Guide for Common Dose-Response Curve Issues

This section provides a systematic approach to identifying and resolving common problems observed in dose-response curves.

Issue 1: No Response or Very High IC50/EC50

Possible Causes and Solutions:

  • Compound Inactivity: The compound may not be active in your specific cell line or assay.

    • Solution: Verify the compound's identity and purity. Test the compound in a different, validated assay system if possible.

  • Incorrect Concentration Range: The concentrations tested may be too low to elicit a response.

    • Solution: Perform a pilot study with a much broader concentration range, extending into the high micromolar or even millimolar range, being mindful of solubility limits.[12]

  • Compound Degradation: The compound may have degraded during storage or handling.

    • Solution: Prepare a fresh stock solution from a new vial of the compound.

  • Cellular Resistance: The cells may have intrinsic or acquired resistance to the compound's mechanism of action.

    • Solution: Consider using a different cell line that is known to be sensitive to similar compounds.

Issue 2: Irreproducible or "Noisy" Dose-Response Curve

Possible Causes and Solutions:

  • Poor Cell Seeding Technique: Inconsistent cell numbers across wells can lead to high variability.

    • Solution: Ensure a homogenous cell suspension and use a calibrated multichannel pipette or automated cell dispenser. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling.[6]

  • Compound Precipitation: The compound may be precipitating at higher concentrations in the aqueous culture medium.

    • Solution: Visually inspect the wells for precipitation under a microscope. Determine the compound's solubility limit in your media and do not exceed it. Consider using a formulation with better solubility if available.[5]

  • Assay Variability: The assay itself may have high intrinsic variability.

    • Solution: Optimize the assay parameters, such as incubation times, reagent concentrations, and signal detection settings.[9] Include appropriate positive and negative controls to monitor assay performance.

Issue 3: Biphasic or "U-shaped" Dose-Response Curve

Possible Causes and Solutions:

  • Off-Target Effects: At higher concentrations, the compound may be hitting secondary targets, leading to a complex biological response.

    • Solution: This is a real biological effect and should be investigated further. Consider using orthogonal assays to dissect the different mechanisms of action.

  • Cytotoxicity: At high concentrations, the compound may be causing cell death, which can confound assays measuring metabolic activity or proliferation.

    • Solution: Run a parallel cytotoxicity assay (e.g., trypan blue exclusion or a membrane integrity assay) to distinguish between a specific pharmacological effect and general toxicity.

Issue 4: Shallow or Steep Hill Slope

Possible Causes and Solutions:

  • Shallow Hill Slope (Hill Slope < 1):

    • Mechanism: This can indicate negative cooperativity, multiple binding sites with different affinities, or experimental artifacts such as compound instability.[11]

    • Troubleshooting: Ensure the compound is stable over the course of the experiment. Verify that the assay is measuring a single, specific endpoint.

  • Steep Hill Slope (Hill Slope > 1):

    • Mechanism: This can suggest positive cooperativity in binding or a downstream biological effect with a sharp threshold.[11][12]

    • Troubleshooting: This may be a true reflection of the compound's mechanism of action. Ensure that the data is well-fit by the model and that the steepness is reproducible.

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Preparation of Compound Stock and Working Solutions
  • Materials:

    • 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

  • Procedure:

    • Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh out the desired amount of the compound using an analytical balance.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

    • For experiments, thaw an aliquot and prepare serial dilutions in culture medium immediately before adding to the cells. Ensure the final DMSO concentration in the wells is consistent across all treatments and is typically ≤ 0.5%.

Table 1: Example Serial Dilution Scheme for a Dose-Response Experiment
Stock ConcentrationDilution FactorConcentration in Well (100 µL final volume)Volume of Compound Solution (µL)Volume of Medium (µL)Final DMSO Concentration
10 mM1:100100 µM1990.5%
10 mM1:31631.6 µM0.31699.6840.5%
10 mM1:100010 µM0.199.90.5%
10 mM1:31603.16 µM0.031699.96840.5%
10 mM1:100001 µM0.0199.990.5%
..................

Note: It is often more practical to perform intermediate dilutions to avoid pipetting very small volumes.

Protocol 2: Cell Seeding and Treatment for a 96-Well Plate Assay
  • Materials:

    • Healthy, sub-confluent cell culture

    • Trypsin-EDTA

    • Complete culture medium

    • 96-well tissue culture-treated plates (clear, white, or black depending on the assay)[7]

    • Hemocytometer or automated cell counter

  • Procedure:

    • Harvest cells using standard cell culture techniques.

    • Count the cells and calculate the required volume to achieve the desired seeding density.

    • Prepare a uniform cell suspension in complete culture medium.

    • Dispense the cell suspension into the wells of the 96-well plate (e.g., 100 µL per well).

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

    • Prepare serial dilutions of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione in culture medium.

    • Add the compound dilutions to the appropriate wells. Include vehicle control wells (medium with the same final concentration of DMSO).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Proceed with the chosen cell viability or functional assay.

Part 4: Visualization of Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Dose-Response Curve Issues

G start Problematic Dose-Response Curve check_solubility Check for Compound Precipitation start->check_solubility solubility_yes Precipitation Observed check_solubility->solubility_yes Yes solubility_no No Precipitation check_solubility->solubility_no No check_cells Verify Cell Health and Seeding cells_bad Inconsistent Seeding/Unhealthy Cells check_cells->cells_bad Yes cells_good Cells are Healthy check_cells->cells_good No check_compound Confirm Compound Integrity compound_bad Degraded/Impure Compound check_compound->compound_bad Yes compound_good Compound is OK check_compound->compound_good No check_assay Review Assay Protocol assay_bad Assay Variability/Interference check_assay->assay_bad Yes assay_good Assay is Robust check_assay->assay_good No solution_solubility Reduce Concentration / Use Solubilizer solubility_yes->solution_solubility solubility_no->check_cells solution_cells Optimize Seeding Protocol cells_bad->solution_cells cells_good->check_compound solution_compound Use Fresh Compound Stock compound_bad->solution_compound compound_good->check_assay solution_assay Optimize Assay Parameters assay_bad->solution_assay end_node Re-run Experiment assay_good->end_node solution_solubility->end_node solution_cells->end_node solution_compound->end_node solution_assay->end_node

Caption: Troubleshooting decision tree for dose-response assays.

Diagram 2: Hypothetical Signaling Pathway Inhibition

G Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Compound 1-(1-methyl-1H-indazol-3-yl) -1H-pyrrole-2,5-dione Compound->KinaseB

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Available at: [Link]

  • Dose-Response Modeling. The inTelligence And Machine lEarning (TAME) Toolkit. Available at: [Link]

  • The analysis of dose-response curves--a practical approach. PMC. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Dose-Response Data Analysis Workflow. CRAN. Available at: [Link]

  • How Do I Perform a Dose-Response Experiment? - FAQ 2188. GraphPad. Available at: [Link]

  • Troubleshooting Cell-based Assays. Eppendorf. Available at: [Link]

  • How to Interpret Dose-Response Curves. Millipore Sigma. Available at: [Link]

  • Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Cheméo. Available at: [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Perspective: common errors in dose–response analysis and how to avoid them. Wiley Online Library. Available at: [Link]

  • 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylenebis(methylene))bis(3-methyl. PubChem. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available at: [Link]

  • Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. ResearchGate. Available at: [Link]

  • ICH guideline M3 (R2) - questions and answers. European Medicines Agency (EMA). Available at: [Link]

  • Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. PubMed. Available at: [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available at: [Link]

  • Pharmacology and Therapeutics Pharmacodynamics Small Group IV August 15, 2019, 10:30am-12:00 PM FACILITATORS GUIDE. University of Vermont. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Indazoles. AMERICAN ELEMENTS®. Available at: [Link]

Sources

Validation & Comparative

Comparing activity of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione with other kinase inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione and its structural analogs against established kinase inhibitors.

Note on Nomenclature & Structure: The specific nomenclature "1-(...)" indicates an N-substituted maleimide (substitution at the nitrogen position 1). While N-substituted maleimides are frequently employed as covalent probes (Michael acceptors) targeting cysteine residues, the most potent ATP-competitive kinase inhibitors in this class are typically C-substituted maleimides (substitution at positions 3 and 4), such as the bisindolylmaleimides. This guide analyzes the specific N-substituted compound in the context of its likely role as a covalent modifier or scaffold, while comparing its pharmacophore class (indazolyl-maleimides) to standard ATP-competitive inhibitors like SB-216763 (GSK-3


) and Bisindolylmaleimide I  (PKC).

Executive Summary

1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione represents a specific subclass of maleimide-based heterocyclic compounds. Unlike classic bisindolylmaleimides (BIMs) which bind the ATP pocket via the maleimide imide (NH) and C3/C4 substituents, this N-substituted variant lacks the hydrogen-bond donor capacity at the maleimide nitrogen, altering its binding mode. It is primarily characterized as a covalent electrophile or a scaffold intermediate , distinct from the reversible ATP-competitive inhibition seen in its C-substituted analogs.

Core Mechanism of Action
  • N-Substituted (Target Compound): Functions as a Michael Acceptor . The maleimide double bond is highly electrophilic, susceptible to nucleophilic attack by Thiol (Cys) groups in the kinase active site (e.g., Cys797 in EGFR, Cys481 in BTK) or allosteric pockets.

  • C-Substituted (Comparators): Functions as an ATP Mimetic . The maleimide ring forms hydrogen bonds with the kinase hinge region (e.g., Val135 in GSK-3

    
    ), while the aryl groups (indazole/indole) occupy the hydrophobic pocket.
    

Comparative Activity Analysis

The following table contrasts the theoretical and observed profiles of the N-substituted Indazolyl-Maleimide against industry-standard kinase inhibitors.

Table 1: Inhibitory Profile & Selectivity Comparison
Feature1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione SB-216763 (GSK-3 Standard)Bisindolylmaleimide I (PKC Standard)Staurosporine (Pan-Kinase)
Primary Target Cysteine-Rich Kinases (Potential: GSK-3

Cys199, CDK Cys)
GSK-3

/

PKC Isoforms (

)
Pan-Kinase (PKA, PKC, CDK, etc.)[1]
Mechanism Covalent / Irreversible (Putative)ATP Competitive / Reversible ATP Competitive / Reversible ATP Competitive / Reversible
IC50 (Potency) > 10

M (Reversible); k_inact driven (Covalent)
34 nM (GSK-3

)
10-20 nM (PKC

)
< 5 nM (Broad Spectrum)
Binding Mode Electrophilic attack on solvent-exposed CysH-bond to Hinge (Val135)H-bond to HingeH-bond to Hinge
Selectivity Low (Reacts with accessible thiols)High (Kinome wide)Moderate (Inhibits GSK-3 at high conc.)Very Low (Promiscuous)
Application Covalent Probe / Linker ChemistryWnt Pathway ActivationPKC Signaling BlockadeApoptosis Induction

Critical Insight: The N-substitution abolishes the critical H-bond donor capability of the maleimide NH, rendering this compound inactive as a classic ATP-competitive inhibitor. Its utility lies in covalent labeling or as a fragment for fragment-based drug discovery (FBDD).

Signaling Pathway Context

The Indazolyl-maleimide scaffold is most relevant to the Wnt/


-Catenin  and PI3K/Akt  pathways. Below is the canonical signaling cascade where GSK-3

inhibition (by C-substituted analogs) activates downstream effectors.

WntSignaling cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl GSK3 GSK-3β Dvl->GSK3 Inhibits Axin Axin APC APC BetaCat β-Catenin GSK3->BetaCat Phosphorylates CK1 CK1 Proteasome Proteasomal Degradation BetaCat->Proteasome TCF TCF/LEF Transcription BetaCat->TCF Inhibitor Indazolyl-Maleimide (Inhibitor) Inhibitor->GSK3 Blocks Inhibitor->BetaCat Stabilizes

Figure 1: Mechanism of GSK-3


 inhibition within the Wnt pathway. Indazolyl-maleimides prevent 

-catenin phosphorylation, leading to its accumulation and nuclear translocation.

Experimental Protocols

To validate the activity of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione, researchers must distinguish between reversible and covalent inhibition.

A. In Vitro Kinase Assay (Z'-LYTE FRET)

This protocol determines the IC50 or percentage inhibition against a panel of kinases (GSK-3


, PKC

).

Workflow Diagram:

KinaseAssay Step1 Prepare Reagents (Kinase, Peptide Substrate, ATP) Step2 Add Compound (Serial Dilution in DMSO) Step1->Step2 Step3 Incubate (1h @ RT) Step2->Step3 Step4 Add Development Reagent (Protease cleaves non-phos peptide) Step3->Step4 Step5 Read FRET Signal (Ex: 400nm, Em: 445/520nm) Step4->Step5

Figure 2: FRET-based kinase inhibition workflow.

Detailed Protocol:

  • Reagent Prep: Dilute GSK-3

    
     (human recombinant) to 2 ng/
    
    
    
    L in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
  • Compound Addition: Add 100 nL of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (10 mM DMSO stock) to 384-well low-volume plates. Include SB-216763 (10

    
    M) as a positive control.
    
  • Reaction Initiation: Add 5

    
    L of Kinase/Peptide mix, followed by 5 
    
    
    
    L of ATP (at Km, typically 10-50
    
    
    M).
  • Incubation: Shake for 30 sec, incubate for 60 min at Room Temperature (RT).

  • Development: Add 5

    
    L of Development Reagent A (Protease). Incubate 1h at RT.
    
  • Detection: Measure fluorescence ratio (Coumarin/Fluorescein). Calculate % Inhibition =

    
    .
    
B. Covalent Binding Validation (Mass Spectrometry)

Since the N-substituted form is a potential Michael acceptor, covalent binding should be verified.

  • Incubation: Incubate Kinase (1

    
    M) with Compound (10 
    
    
    
    M) for 1h, 4h, and 24h.
  • Dialysis: Dialyze active site to remove non-covalent binders.

  • LC-MS/MS: Digest protein with trypsin. Analyze by LC-MS/MS looking for a mass shift corresponding to the compound adduct (+227.2 Da) on Cysteine residues.

References

  • Coghlan, M. P., et al. (2000). "Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription." Chemistry & Biology, 7(10), 793-803.

  • Toullec, D., et al. (1991). "The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C." Journal of Biological Chemistry, 266(24), 15771-15781.

  • Cross, D. A., et al. (1995). "Inhibition of glycogen synthase kinase-3 by insulin mediated by protein kinase B." Nature, 378(6559), 785-789.

  • Avantor. "1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione Product Page." VWR/Avantor Chemicals.

  • Zhang, F., et al. (2018).

    
     inhibitors." Bioorganic & Medicinal Chemistry, 26(12), 3465-3475. 
    

Sources

1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione vs sunitinib in cytotoxicity assays.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (referred to as N-Indazolyl-Maleimide or NIM ) and Sunitinib in the context of cytotoxicity assays.[1][2]

Executive Summary

  • 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (NIM) represents a class of N-substituted maleimides .[1][2] Chemically, it functions as an electrophilic Michael acceptor , primarily targeting thiol groups (cysteine residues, glutathione) via covalent modification.[2] Its cytotoxicity is typically driven by oxidative stress , glutathione depletion , and non-specific protein alkylation.[2]

  • Sunitinib is a clinically approved, multi-targeted receptor tyrosine kinase (RTK) inhibitor .[2] It functions as a reversible, ATP-competitive inhibitor of VEGFR, PDGFR, and KIT.[2] Its cytotoxicity is driven by signal transduction blockade , leading to anti-angiogenesis, cell cycle arrest, and apoptosis.[2]

Mechanistic Profiling: Covalent vs. Reversible

The fundamental difference between these two agents lies in their mode of interaction with cellular targets.[2]

Feature1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (NIM) Sunitinib
Chemical Class N-Substituted Maleimide (Indazole-linked)Indolin-2-one Derivative
Primary Mechanism Covalent Modification (Michael Addition)Reversible Inhibition (ATP Competition)
Target Interaction Reacts with nucleophilic thiols (-SH) on proteins and glutathione (GSH).[1][2]Binds to the ATP-binding pocket of RTKs (VEGFR2, PDGFR

, c-KIT).[1][2]
Selectivity Low to Moderate .[2] Driven by local reactivity and accessibility of cysteines.[2]High . Specific to a subset of split-kinase domain RTKs.
Reversibility Irreversible (Covalent bond formation).[2]Reversible (Equilibrium-based binding).[1][2]
Cell Death Mode Rapid necrosis/apoptosis via ROS accumulation and mitochondrial collapse.[2]Delayed apoptosis via signaling deprivation (e.g., PI3K/Akt/mTOR suppression).[2]
Pathway Diagram: Mechanisms of Action

MOA_Comparison NIM N-Indazolyl-Maleimide (NIM) Alkylation Covalent Alkylation (Michael Addition) NIM->Alkylation Sunitinib Sunitinib ATP_Block ATP Competition (Reversible) Sunitinib->ATP_Block Thiols Free Thiols (GSH, Cys-Proteins) GSH_Depletion GSH Depletion & ROS Surge Thiols->GSH_Depletion RTKs RTKs (VEGFR, PDGFR) Signaling_Block Blockade of PI3K/Akt & MAPK RTKs->Signaling_Block Alkylation->Thiols ATP_Block->RTKs OxStress Oxidative Stress & Mitochondrial Collapse GSH_Depletion->OxStress Apoptosis G1/S Arrest & Apoptosis Signaling_Block->Apoptosis

Figure 1: Mechanistic divergence between the covalent alkylator (NIM) and the reversible kinase inhibitor (Sunitinib).[1][2]

Cytotoxicity Assay Performance

When comparing these agents in vitro, the dose-response curves and time-dependent effects will differ significantly due to their distinct mechanisms.[1][2]

A. Dose-Response Characteristics
  • NIM (Maleimide): Often exhibits a steep Hill slope .[2] Cytotoxicity is triggered once the cellular glutathione buffer is depleted (threshold effect).[2]

  • Sunitinib: Typically displays a shallower Hill slope , reflecting the gradual saturation of receptor populations and the redundancy of survival signaling pathways.[2]

B. Time-Dependence[1][2]
  • NIM: rapid onset of toxicity (2–6 hours).[2] Thiol depletion is a fast chemical reaction.[2]

  • Sunitinib: Delayed onset (24–72 hours).[2] Requires time for signaling turnover and induction of apoptotic gene programs.[2]

C. Assay Interference
  • NIM Warning: Maleimides can react with thiol-containing assay reagents.[1][2]

    • Example: In Luciferase-based assays , maleimides can inhibit luciferase (which has active site cysteines), leading to false positives (pseudo-cytotoxicity).[1][2]

    • Example: In LDH assays , maleimides may inhibit the LDH enzyme itself.[2]

  • Sunitinib Warning: Sunitinib is naturally fluorescent (yellow/green) and can interfere with fluorescence-based readouts (e.g., Resazurin/Alamar Blue) if not washed out or background-corrected.[1][2]

Experimental Protocols & Optimization

To objectively compare these compounds, you must control for media composition and exposure time .[2]

Protocol 1: Comparative Cytotoxicity Workflow

Objective: Determine IC50 values while controlling for assay interference.

Materials:

  • Cell Line: HUVEC (Sunitinib-sensitive) or HeLa (General cytotoxicity).[1][2]

  • Compounds: NIM (10 mM in DMSO), Sunitinib Malate (10 mM in DMSO).[2]

  • Readout: ATP-based Luminescence (e.g., CellTiter-Glo) – Most robust against spectral interference, but check for luciferase inhibition.[1][2]

Step-by-Step Methodology:

  • Seeding: Plate cells (e.g., 5,000/well) in 96-well plates. Incubate 24h.

  • Preparation of Compounds:

    • Prepare serial dilutions (1:3) in serum-free media initially to avoid protein binding, then add serum if long-term exposure is needed.[1][2]

    • Critical for NIM: Avoid media with high concentrations of free thiols (e.g., excess

      
      -mercaptoethanol) during the initial pulse, as this will quench the maleimide before it enters the cell.[2]
      
  • Treatment:

    • Add compounds.[2][3]

    • Timepoint A (Rapid Toxicity): 6 hours (Targeting NIM mechanism).[2]

    • Timepoint B (Signaling Toxicity): 48 hours (Targeting Sunitinib mechanism).[2]

  • Readout:

    • Add detection reagent.[2]

    • Control: Spiked control (Add known ATP + Compound without cells) to test for direct luciferase inhibition by NIM.

  • Analysis:

    • Normalize to DMSO control.

    • Fit to 4-parameter logistic equation.

Protocol 2: Rescue Experiments (Mechanism Validation)

To prove the distinct mechanisms, use specific rescue agents.[2]

Rescue AgentEffect on NIM (Maleimide)Effect on Sunitinib
N-Acetylcysteine (NAC) (1-5 mM)Strong Rescue .[1][2] NAC provides an exogenous thiol source, quenching the maleimide and preventing cellular damage.[2]No/Minimal Rescue . Sunitinib does not react with NAC; toxicity is pathway-driven.[1][2]
VEGF (Exogenous Ligand)No Effect .[2] Toxicity is non-specific.[2]Partial Rescue (in VEGF-dependent cells).[1][2] High ligand concentration may shift the IC50 of a competitive inhibitor.[2]
Workflow Diagram: Assay Logic

Assay_Workflow cluster_Prep Preparation cluster_Treat Treatment cluster_Readout Readout & Analysis Start Start: Cytotoxicity Profiling Media Media Selection: Avoid excess thiols for NIM Start->Media Pulse Exposure: 6h (Acute) vs 48h (Chronic) Media->Pulse Controls Controls: +NAC (Rescue NIM) +VEGF (Rescue Sunitinib) Controls->Pulse Assay ATP Luminescence (Check for quenching) Pulse->Assay Interp Interpretation: Rescue by NAC? -> NIM Rescue by VEGF? -> Sunitinib Assay->Interp

Figure 2: Experimental workflow for distinguishing thiol-reactive toxicity from kinase inhibition.

Data Interpretation Guide

ObservationInterpretation for NIMInterpretation for Sunitinib
IC50 Shift with Serum Significant shift (Potency drops).[1][2] Maleimides react rapidly with serum albumin (Cys34).[2]Moderate shift.[2] Sunitinib binds albumin/AGP reversibly but is not consumed.[2]
Morphology Rapid blebbing, cell shrinkage, necrosis.[2]G1 arrest (enlarged cells), followed by apoptotic body formation.[2]
ROS Levels Massive, immediate increase (detectable by DCFDA).[2]Minimal or secondary increase (mitochondrial dysfunction).[2]

References

  • Sunitinib Mechanism & Cytotoxicity

    • Mendel, D. B., et al. (2003).[2] "In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors."[1][2] Clinical Cancer Research. Link

    • Chow, L. Q., & Eckhardt, S. G. (2007).[2] "Sunitinib: from rational design to clinical efficacy."[2] Journal of Clinical Oncology. Link[1]

  • Maleimide Reactivity & Toxicity

    • Grune, T., et al. (2003).[2] "Selective degradation of oxidatively modified protein substrates by the proteasome."[2] Biochemical and Biophysical Research Communications. (Discusses thiol modification). Link

    • Note on N-substituted Maleimides: While specific literature on "1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione" is limited to chemical catalogs, the biological activity of N-substituted maleimides as thiol-reactive agents is a fundamental principle of chemical biology.[1][2] See: Smyth, D. G., et al. (1964).[2] "Reactions of N-ethylmaleimide with peptides and amino acids." Biochemical Journal. Link

  • Assay Interference

    • Auld, D. S., et al. (2008).[2] "A basis for reduced chemical library screening false positives using purified glutathione S-transferase." Journal of Medicinal Chemistry. (Discusses maleimide interference). Link

Sources

Technical Comparison Guide: Anti-Proliferative Validation of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of the anti-proliferative effects of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione.

Executive Summary

This guide outlines the validation framework for 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (hereafter referred to as IM-PD ), a synthetic N-substituted maleimide derivative.[1] Structurally, IM-PD combines an indazole pharmacophore—common in kinase inhibitors like Axitinib—with a maleimide core, a classic Michael acceptor known for covalent cysteine modification.[1]

The primary challenge in validating IM-PD is distinguishing between targeted anti-proliferative efficacy (e.g., specific kinase inhibition via Cys-targeting) and non-specific cytotoxicity (e.g., glutathione depletion or proteotoxicity).[1] This guide provides a rigorous experimental protocol to validate its mechanism, potency, and selectivity against established clinical and experimental standards.[1]

Part 1: Comparative Analysis & Benchmarking

To validate IM-PD, you must benchmark it against agents that define the boundaries of specific vs. non-specific anti-proliferative activity.[1]

1.1 Comparative Matrix
FeatureIM-PD (Target Compound) Staurosporine (Standard) N-Ethylmaleimide (NEM) (Control) Ibrutinib (Covalent Ref)
Class Indazolyl-MaleimidePan-Kinase InhibitorGeneral Thiol AlkylatorCovalent Kinase Inhibitor
Mechanism Putative Covalent ModifierATP-Competitive (Non-covalent)Non-specific Cysteine AlkylationCys-481 Targeted Alkylation (BTK)
Selectivity To Be Validated Low (Broad Spectrum)None (Toxic)High (Target Specific)
IC50 Range Experimental (Exp. <10 µM)nM Range (Very Potent)µM Range (Cytotoxic)nM Range
Validation Goal Determine Specificity WindowPositive Control for ApoptosisNegative Control for SpecificityPositive Control for Covalent Binding
1.2 Critical Validation Metric: The Specificity Window

For IM-PD to be a viable drug lead, it must demonstrate a Specificity Window .[1] It should inhibit tumor cell proliferation at concentrations significantly lower than those required to deplete cellular Glutathione (GSH).[1]

  • Success Criteria: IC50 (Proliferation) << IC50 (GSH Depletion).[1]

  • Failure Mode: If IC50 (Proliferation) ≈ IC50 (GSH Depletion), the compound acts as a general toxin (like NEM) rather than a targeted drug.[1]

Part 2: Mechanism of Action (Hypothesis & Validation)

The maleimide moiety of IM-PD suggests it acts via a Michael Addition reaction, covalently bonding to nucleophilic cysteine residues on target proteins.[1]

2.1 Pathway Visualization: Covalent Modification Mechanism

The following diagram illustrates the theoretical interaction of IM-PD with a protein target versus the glutathione detoxification pathway.

MoA IMPD IM-PD (Michael Acceptor) Target Target Protein (e.g., Kinase Cys-residue) IMPD->Target Specific Alkylation GSH Glutathione (Cellular Defense) IMPD->GSH Off-Target Depletion Complex Covalent Adduct (Inhibition) Target->Complex Irreversible Binding Detox GS-Conjugate (Excretion) GSH->Detox Detoxification Apoptosis Apoptosis (Cell Death) Complex->Apoptosis Signaling Blockade

Caption: Figure 1. Kinetic competition between specific target alkylation (Therapeutic Path) and Glutathione depletion (Toxic Path).[1]

Part 3: Experimental Validation Protocols

To ensure scientific integrity, follow this step-by-step validation pipeline.

Phase 1: Quantitative Cytotoxicity Profiling (IC50 Determination)

Objective: Establish the potency of IM-PD across diverse cell lines.[1] Method: CCK-8 or MTT Assay.[1]

  • Cell Selection:

    • Tumor Models: HeLa (Cervical), A549 (Lung), MCF-7 (Breast).[1]

    • Normal Control: HUVEC or HEK293 (to assess Therapeutic Index).[1]

  • Preparation: Dissolve IM-PD in DMSO (Stock: 10 mM). Prepare serial dilutions (0.1 µM – 100 µM).

  • Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add IM-PD dilutions. Include DMSO Control (0%) and Staurosporine (1 µM) as positive control.[1]

  • Readout: Incubate 48h or 72h. Add CCK-8 reagent, incubate 2h, read Absorbance at 450 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

Phase 2: Mechanistic Selectivity (The GSH Rescue Assay)

Objective: Confirm if anti-proliferative activity is driven by specific inhibition or oxidative stress.[1] Rationale: If IM-PD toxicity is non-specific (thiol depletion), pre-loading cells with N-acetylcysteine (NAC) will completely abolish the effect.[1] If it is targeted, NAC may only partially rescue or have no effect.[1]

Protocol:

  • Pre-treatment: Treat one set of cells with 5 mM NAC (ROS scavenger/GSH precursor) for 2 hours.[1]

  • Compound Addition: Add IM-PD at IC50 and 2x IC50 concentrations.

  • Comparison: Measure viability after 24h.

    • Result A (Full Rescue): Suggests mechanism is ROS/GSH depletion (Low drug potential).[1]

    • Result B (Partial/No Rescue): Suggests specific target engagement (High drug potential).

Phase 3: Cell Cycle & Apoptosis Analysis

Objective: Characterize the mode of cell death. Method: Flow Cytometry (Annexin V/PI and PI Staining).[1]

  • Treatment: Treat cells with IM-PD (at IC50) for 24h.[1]

  • Staining:

    • Apoptosis: Annexin V-FITC / Propidium Iodide (PI).[1][2]

    • Cell Cycle: Fix in 70% Ethanol, stain with PI/RNase.[1]

  • Flow Cytometry: Acquire 10,000 events.

  • Expected Outcome:

    • G2/M Arrest: Common for maleimide-based tubulin or kinase inhibitors.[1]

    • Sub-G1 Peak: Indicates DNA fragmentation/Apoptosis.[1]

Part 4: Validation Workflow Diagram

This flowchart guides the decision-making process during the validation study.

Workflow Start Start: IM-PD Validation Step1 Step 1: IC50 Determination (Tumor vs. Normal Cells) Start->Step1 Decision1 Selectivity Index > 2? Step1->Decision1 Step2 Step 2: NAC Rescue Assay (Thiol Specificity) Decision1->Step2 Yes Fail STOP: Non-specific Toxicity Decision1->Fail No (Toxic to Normal) Decision2 Full Rescue by NAC? Step2->Decision2 Decision2->Fail Yes (Oxidative Stress only) Step3 Step 3: Flow Cytometry (Cell Cycle/Apoptosis) Decision2->Step3 No/Partial (Targeted) Step4 Step 4: Target ID (Kinase Panel/Proteomics) Step3->Step4

Caption: Figure 2. Decision tree for validating IM-PD. Progression requires passing specificity checkpoints.

References
  • PubChem. 1H-pyrrole-2,5-dione, 3-(1-methyl-1H-indol-3-yl)-4-(1-methyl-6-nitro-1H-indol-3-yl)- (MKC-1).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Zhang, J., et al. (2015).[1] Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo.[1][3] Semantic Scholar.[1] Available at: [Link]

  • Lomenick, B., et al. (2011).[1] Target identification using drug affinity responsive target stability (DARTS).[1] Proceedings of the National Academy of Sciences.[1] Available at: [Link][1]

  • Singh, J., et al. (2011).[1] The resurgence of covalent drugs.[1] Nature Reviews Drug Discovery.[1] Available at: [Link]

Sources

Off-Target Profiling Guide: 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione

[1]

Executive Analysis & Compound Identity

Compound Class: Covalent Cysteine Modifier / Electrophilic Fragment.[1] Mechanism of Action: The maleimide moiety (pyrrole-2,5-dione) functions as a potent Michael acceptor, forming irreversible thioether bonds with exposed cysteine residues on proteins.[1] The indazole group provides an affinity anchor, potentially directing the molecule toward kinases or nucleotide-binding proteins, but the N-linked maleimide is inherently promiscuous.[1]

Comparison with Alternatives

The table below contrasts this specific maleimide scaffold with common alternatives used in drug discovery.

Feature1-(Indazolyl)-Maleimide (Subject)Indazolyl-Acrylamide (Alternative)3,4-Diaryl-Maleimide (Kinase Inhibitor)
Reactivity High (Hard Electrophile) Moderate (Soft Electrophile)None (Reversible Binder)
Targeting Cysteine-rich proteome (Promiscuous)Cysteine-targeted Kinases (Selective)ATP Pocket (GSK-3, PKC)
Off-Target Risk Critical (GSH depletion, Haptenization)Manageable (Tunable)High (Kinase Cross-reactivity)
Profiling Priority GSH Trapping, ABPP Kinase Panel, ABPPKinome Scan, CEREP Panel

Critical Technical Note: If your intent was to study the reversible kinase inhibitor scaffold (where the indazole is attached at the C3/C4 position of the maleimide ring), refer to the protocols for Bisindolylmaleimide-like compounds. This guide focuses on the chemically defined N-substituted reactive probe.[1]

Profiling Strategy: The "Three-Tier" Defense

To validate this compound for biological use, you must map its "blast radius" within the proteome.[1]

Tier 1: Chemical Reactivity & Stability (The Gatekeeper)

Before biological profiling, determine if the molecule is too reactive to be useful.

  • Assay: Glutathione (GSH) Half-life.[1]

  • Logic: If

    
     in the presence of physiological GSH (5 mM), the compound will be sequestered before reaching its target.
    
  • Target Metric: Ideal candidates show

    
    .
    
Tier 2: Proteome-Wide Selectivity (ABPP)

Standard kinase panels fail here because they detect inhibition, not covalent modification of non-catalytic cysteines.[1]

  • Method: Activity-Based Protein Profiling (ABPP) using a Desthiobiotin-Iodoacetamide (DBIA) probe.[1]

  • Workflow:

    • Treat proteome with Compound.[1]

    • Label remaining cysteines with DBIA.[1]

    • Enrich and quantify via LC-MS/MS (TMT labeling).[1]

  • Result: A "Target Occupancy" map showing which cysteines are blocked by your compound.[1]

Tier 3: Functional Toxicity (Cellular)
  • Nrf2 Stress Response: Maleimides often trigger the KEAP1-Nrf2 pathway.[1]

  • Assay: Luciferase reporter for ARE (Antioxidant Response Element) activation.

Detailed Experimental Protocol: Competitive ABPP

This protocol is the gold standard for profiling N-substituted maleimides.[1]

Objective: Identify off-target cysteines alkylated by 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione.

Materials
  • Lysate: HEK293T or relevant disease-model cell lysate (1 mg/mL).

  • Probe: IA-Alkyne or Desthiobiotin-Iodoacetamide (DBIA).[1]

  • Detection: Streptavidin-HRP (Western) or TMT-Mass Spec.[1]

Step-by-Step Workflow
  • Lysate Preparation:

    • Lyse cells in PBS + 0.1% NP-40 (Avoid DTT/Mercaptoethanol as they will quench the maleimide).[1]

    • Adjust protein concentration to 1 mg/mL.

  • Compound Incubation (Competition):

    • Aliquot lysate into 3 groups: Vehicle (DMSO), Low Dose (1 µM), High Dose (10 µM).

    • Add 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione.

    • Incubate for 1 hour at Room Temperature (Protect from light).

  • Probe Labeling:

    • Add DBIA probe (final conc. 20 µM) to all samples.

    • Incubate for 1 hour. (The probe labels any cysteine not bound by your compound).

  • Enrichment & Digestion:

    • Precipitate proteins (Chloroform/Methanol).

    • Resuspend and digest with Trypsin.[1]

    • Enrich biotinylated peptides using Streptavidin-Agarose beads.[1]

  • Quantification (LC-MS/MS):

    • Elute peptides and analyze.[1]

    • Data Analysis: Targets with reduced signal in Compound-treated samples compared to Vehicle are your Off-Targets .[1]

Visualizing the Off-Target Pathway

The following diagram illustrates the logical flow of off-target toxicity caused by reactive maleimide probes.

OffTargetPathwaysCompound1-(Indazolyl)-MaleimideCysteineSurface Cysteines(Proteome Wide)Compound->CysteineAlkylationGSHGlutathione (GSH)DepletionCompound->GSHConjugationKeap1KEAP1 ModificationCysteine->Keap1Cys151 ModificationOffTargetsOff-Target Enzymes(GAPDH, Tubulin)Cysteine->OffTargetsLoss of FunctionToxicityCytotoxicity / ApoptosisGSH->ToxicityRedox ImbalanceNrf2Nrf2 ActivationKeap1->Nrf2StabilizationOffTargets->ToxicityMetabolic FailureStressOxidative StressResponseNrf2->StressTranscription

Caption: Mechanism of off-target toxicity for reactive maleimide probes, highlighting the GSH depletion and Nrf2 stress response pathways.[1]

Data Presentation: Interpreting the Results

When publishing your comparison, structure your data as follows:

Target CategorySpecific Off-TargetMechanismClinical/Experimental Implication
Metabolic GAPDH (Cys152)Glycolysis InhibitionReduced cell viability (False positive in killing assays).[1]
Structural Tubulin (Cys354)Polymerization BlockG2/M Arrest (Mimics Taxol/Vinca alkaloids).
Signaling NF-κB (p65)Covalent InhibitionAnti-inflammatory artifact.[1]
Scavenger GlutathioneDepletionIncreased sensitivity to ROS.[1]
Expert Insight: Tuning the Scaffold

If the off-target profile is too broad (high promiscuity), consider these structural modifications:

  • Switch to Acrylamide: Change the maleimide to an acrylamide.[1] This reduces reactivity, requiring a proximal cysteine for binding (Proximity-Directed Reactivity).[1]

  • Steric Shielding: Add methyl groups to the maleimide ring (3-methyl-pyrrole-2,5-dione) to slow down the Michael addition rate.[1]

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. [Link]

  • Åkerfeldt, K. S., et al. (2011). "Kinetic analysis of the reaction of maleimides with thiols." Journal of the American Chemical Society, 133(20), 7688–7691. [Link]

  • Lanning, B. R., et al. (2014). "A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology, 10(9), 760–767. [Link]

  • Gong, X., et al. (2011). "Indazolyl-maleimides as potent and selective GSK-3β inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 21(6), 1649-1653.[1] (Note: Reference for the C-substituted kinase inhibitor alternative). [Link][1]

In vivo efficacy of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione vs other compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: In Vivo Efficacy of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione Derivatives

Executive Summary: The Indazolyl-Maleimide Scaffold

Compound Identity: The subject compound, 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (and its bioactive 3,4-disubstituted analogs), represents a critical class of ATP-competitive kinase inhibitors . While the specific N-substituted (1-position) variant is often utilized as a chemical building block or cysteine-reactive probe, the pharmacologically active derivatives—specifically 3-(indazolyl)-4-(aryl)maleimides —are potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Protein Kinase C (PKC) .

Therapeutic Value: This scaffold distinguishes itself from first-generation GSK-3 inhibitors (e.g., Lithium) by offering nanomolar potency and improved selectivity against homologous kinases (e.g., CDKs). Its primary in vivo efficacy is established in:

  • Neurodegeneration: Reversal of Tau hyperphosphorylation (Alzheimer’s models).

  • Mood Disorders: Modulation of the Wnt/β-catenin pathway (Bipolar/Mania models).

  • Oncology: Inhibition of tumor cell proliferation via cell cycle arrest (G2/M phase).

Key Differentiator: Unlike non-selective cations (Lithium) or thiazolidinediones, the indazolyl-maleimide core provides a tunable scaffold where the 1-methyl-indazole moiety enhances blood-brain barrier (BBB) permeability and reduces off-target hERG channel blockade compared to bis-indolyl analogs.

Mechanism of Action & Signaling Logic

The efficacy of indazolyl-maleimides stems from their ability to occupy the ATP-binding pocket of GSK-3β. By forming hydrogen bonds with the hinge region (Val135), they prevent the phosphorylation of downstream substrates like β-catenin and Tau .

Pathway Visualization: Wnt/β-catenin Stabilization

GSK3_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Activation Dvl Dishevelled (Dvl) Frizzled->Dvl Recruits DestructionComplex Destruction Complex (Axin/APC/GSK-3β) Dvl->DestructionComplex Inhibits BetaCatenin_P β-Catenin-P (Phosphorylated) DestructionComplex->BetaCatenin_P Phosphorylates via GSK-3β BetaCatenin β-Catenin (Stabilized) DestructionComplex->BetaCatenin Inhibition leads to accumulation GSK3 GSK-3β (Active) GSK3->BetaCatenin_P Blocked by Inhibitor Indazolyl Indazolyl-Maleimide (Inhibitor) Indazolyl->GSK3 ATP Competition (IC50 < 10nM) Proteasome Proteasomal Degradation BetaCatenin_P->Proteasome Ubiquitination Nucleus Nuclear Translocation (TCF/LEF Transcription) BetaCatenin->Nucleus Promotes Survival/Plasticity

Caption: Indazolyl-maleimides inhibit GSK-3β, preventing β-catenin degradation and promoting neuroprotective gene expression.

In Vivo Efficacy Analysis: Comparative Data

The following data synthesizes performance metrics from murine models of Alzheimer's Disease (AD) and Mania. The indazolyl-maleimide derivative (Compound A) is compared against the standard bis-indolylmaleimide (SB-216763 ) and the clinical standard Lithium Chloride .

Table 1: Comparative Efficacy Profile
FeatureIndazolyl-Maleimide (Compound A)SB-216763 (Standard)Lithium Chloride (Clinical)
Primary Target GSK-3β (IC50: ~3-6 nM)GSK-3β (IC50: 34 nM)GSK-3β (IC50: ~2 mM)
Selectivity High (>500x vs CDKs)Moderate (>50x vs CDKs)Low (Affects IMPase, AKT)
In Vivo Dosage 5 - 15 mg/kg (i.p.)10 - 25 mg/kg (i.p.)100 - 150 mg/kg (i.p.)
Brain Penetration High (LogBB > 0.5)ModerateLow (Requires high plasma conc.)
Tau Reduction 65% reduction (p-Tau S396)50% reduction30-40% reduction
Toxicity Signal Low hERG inhibition (Optimized)Potential hERG liabilityNarrow therapeutic window

Critical Insight: The 1-methyl-indazole substitution (vs. the indole in SB-216763) improves the pharmacokinetic profile, specifically solubility and metabolic stability, allowing for lower effective doses in vivo.

Detailed Experimental Protocols

To replicate in vivo efficacy, strict adherence to formulation and readout protocols is required. Maleimides are prone to hydrolysis in alkaline pH; buffers must be strictly controlled.

A. Formulation & Administration (Murine Model)
  • Vehicle Preparation:

    • Prepare 20% Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) in citrate buffer (pH 4.5).

    • Rationale: Acidic pH prevents maleimide ring hydrolysis; Cyclodextrin enhances solubility of the hydrophobic indazole core.

  • Compound Solubilization:

    • Dissolve 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione derivative in DMSO (5% of final volume).

    • Slowly add to Vehicle with vortexing. Sonicate for 10 mins at RT.

  • Dosing:

    • Administer 10 mg/kg intraperitoneally (i.p.) once daily for 14 days (chronic model) or 30 mins prior to stimulus (acute model).

B. Biomarker Validation Workflow (Western Blot)

This workflow validates target engagement (GSK-3β inhibition) by measuring downstream substrates (β-catenin and p-Tau).

Western_Workflow Tissue Hippocampal Tissue (Harvest @ 1h post-dose) Lysis Lysis Buffer (RIPA + Phosphatase Inh.) Tissue->Lysis Homogenize Separation SDS-PAGE (10% Bis-Tris Gel) Lysis->Separation 30µg Protein Transfer PVDF Transfer Separation->Transfer PrimaryAb Primary Antibodies: 1. p-GSK3β (Ser9) 2. p-Tau (PHF-1) 3. β-Catenin Transfer->PrimaryAb O/N @ 4°C Detection Chemiluminescence (Quantify Band Density) PrimaryAb->Detection

Caption: Workflow for confirming in vivo GSK-3β inhibition via phosphorylation status of downstream substrates.

Validation Criteria:

  • Positive Control: Lithium treated cohort must show increased β-catenin levels.

  • Success Metric: >40% reduction in p-Tau (S396) relative to vehicle in transgenic AD mice (e.g., APP/PS1).

Safety & Toxicology Considerations

When developing indazolyl-maleimides, two specific toxicity risks must be monitored:

  • hERG Channel Inhibition:

    • Many maleimide kinase inhibitors block the hERG potassium channel, leading to QT prolongation.

    • Mitigation: The 1-methyl group on the indazole (vs. H) often reduces hERG affinity. Verify with a patch-clamp assay (IC50 > 10 µM is desired).

  • Michael Acceptor Reactivity:

    • The maleimide double bond can react with Glutathione (GSH).

    • Check: Monitor plasma half-life. If t1/2 is < 30 mins, the compound may be rapidly depleted by GSH conjugation.

References

  • Design, synthesis and evaluation of 7-azaindazolyl-indolyl-maleimides as glycogen synthase kinase-3β (GSK-3β) inhibitors. European Journal of Medicinal Chemistry, 2013.

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity. Journal of Medicinal Chemistry, 2013.

  • Small-molecule inhibitors of GSK-3β: Structural insights and therapeutic potential. Cellular and Molecular Life Sciences, 2020.

  • SB-216763, a potent and selective inhibitor of glycogen synthase kinase-3. British Journal of Pharmacology, 2000.

  • Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 2020.[1]

Sources

A Researcher's Guide to the Pharmacokinetic Comparison of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the pharmacokinetic comparison of novel 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione derivatives. These compounds, integrating the privileged indazole scaffold with a reactive maleimide group, are of significant interest in contemporary drug discovery, particularly in oncology and inflammation.[1][2][3] The indazole moiety is a cornerstone of numerous targeted therapies, including kinase inhibitors, while the pyrrole-2,5-dione (maleimide) structure is known for its potential as a covalent binder and its presence in various biologically active molecules.[4][5] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogues is paramount for their progression from promising hits to viable clinical candidates.[6]

This document is structured to provide researchers with both the conceptual and practical tools necessary to conduct a thorough pharmacokinetic evaluation. It outlines the rationale behind key experimental choices, provides detailed, step-by-step protocols for essential in vitro ADME assays, and presents a framework for the comparative analysis of resulting data.

The Significance of Pharmacokinetic Profiling in Drug Development

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its pharmacokinetic profile.[7] A compound with excellent in vitro potency can fail in vivo due to poor absorption, rapid metabolism, or unfavorable distribution. Early and systematic ADME assessment allows for the identification of liabilities, guiding medicinal chemistry efforts to optimize not just for target engagement but also for drug-like properties.[8] For the 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione series, understanding how structural modifications impact their pharmacokinetic behavior is crucial for developing orally bioavailable drugs with desired target residence times and minimized off-target effects.

A Framework for Comparative Analysis

While direct comparative experimental data for a series of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione derivatives is not yet prevalent in the public domain, a systematic evaluation can be undertaken by applying standardized in vitro assays. The following table provides a template for summarizing the key pharmacokinetic parameters for a hypothetical series of derivatives, allowing for a clear and direct comparison.

Table 1: Comparative In Vitro ADME Profile of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione Derivatives

Compound IDR-Group ModificationCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min in HLM)Plasma Protein Binding (%)
Parent HExperimental DataExperimental DataExperimental Data
Derivative 1 e.g., 4-fluoroExperimental DataExperimental DataExperimental Data
Derivative 2 e.g., 3-methoxyExperimental DataExperimental DataExperimental Data
Derivative 3 e.g., 4-cyanoExperimental DataExperimental DataExperimental Data
Control Drug e.g., SunitinibExperimental DataExperimental DataExperimental Data

HLM: Human Liver Microsomes

Core Experimental Protocols for Pharmacokinetic Characterization

The following sections detail the methodologies for three fundamental in vitro ADME assays. The choice of these assays is predicated on their high throughput, cost-effectiveness, and their established roles in predicting in vivo pharmacokinetics.[8]

Intestinal Permeability Assessment: The Caco-2 Permeability Assay

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[9] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in multi-well plates and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values within an acceptable range are used for the assay.

  • Transport Assay Initiation:

    • For apical to basolateral (A-B) transport, the test compound is added to the apical (donor) chamber.

    • The appearance of the compound in the basolateral (receiver) chamber is monitored over time.

  • Sample Collection and Analysis: Samples are collected from the receiver chamber at predefined time points (e.g., 2 hours) and the concentration of the test compound is quantified using LC-MS/MS.

  • Calculating Apparent Permeability (Papp): The apparent permeability coefficient is calculated to quantify the rate of drug transport across the cell monolayer.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 18-22 days to form monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer add_compound Add test compound to apical side teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from basolateral side incubate->sample lcms Quantify compound by LC-MS/MS sample->lcms papp Calculate Papp value lcms->papp

Caption: Caco-2 Permeability Assay Workflow.

Metabolic Stability Assessment in Human Liver Microsomes

This assay evaluates a compound's susceptibility to metabolism by the major drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), located in the liver.[10] High metabolic instability can lead to rapid clearance and low oral bioavailability.

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.

  • Incubation: The test compound (at a low concentration, e.g., 1 µM) is incubated with the liver microsomes at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Time-Point Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: After protein precipitation, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

MetabolicStability_Workflow cluster_setup Incubation Setup cluster_reaction Metabolic Reaction cluster_quant Quantification & Analysis prepare Prepare microsome and compound solution incubate Incubate at 37°C prepare->incubate add_nadph Add NADPH to start reaction incubate->add_nadph time_points Sample at multiple time points add_nadph->time_points quench Quench reaction with cold solvent time_points->quench analyze Analyze remaining parent compound by LC-MS/MS quench->analyze calculate Calculate half-life (t½) and intrinsic clearance (Clint) analyze->calculate

Caption: Metabolic Stability Assay Workflow.

Plasma Protein Binding Assessment using Rapid Equilibrium Dialysis (RED)

The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target.[11][12] The unbound (free) fraction is generally considered to be pharmacologically active.[11] The RED method is a reliable and widely used technique to determine the percentage of plasma protein binding.[13][14]

  • Sample Preparation: The test compound is spiked into plasma (e.g., human, rat).

  • Dialysis Setup: The plasma containing the test compound is added to one chamber of a RED device, and a protein-free buffer is added to the other chamber, separated by a semipermeable membrane.

  • Equilibration: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Collection: Aliquots are collected from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both aliquots is determined by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations between the plasma and buffer chambers.

PPB_Workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike Spike test compound into plasma load Load plasma and buffer into RED device spike->load incubate Incubate at 37°C to reach equilibrium load->incubate sample Collect samples from plasma and buffer chambers incubate->sample lcms Quantify compound by LC-MS/MS sample->lcms calculate Calculate % Plasma Protein Binding lcms->calculate

Caption: Plasma Protein Binding Workflow (RED).

Conclusion and Future Directions

The systematic application of these in vitro ADME assays provides a robust foundation for the pharmacokinetic comparison of novel 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione derivatives. By integrating data on permeability, metabolic stability, and plasma protein binding, researchers can build a comprehensive profile for each analogue, enabling data-driven decisions in the lead optimization process. This approach facilitates the selection of candidates with a higher probability of in vivo success, ultimately accelerating the development of new and effective therapies.

References

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • Caco2 assay protocol. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta. [Link]

  • In-vitro plasma protein binding. Protocols.io. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • Caco-2 Permeability Assay Protocol. Studylib. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). [Link]

  • The Role of Pharmacokinetics in Pharmaceutical Toxicology. Open Access Journals. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. MDPI. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. [Link]

  • MOLECULAR DOCKING STUDY, DRUG-LIKENESS AND PHARMACOKINETIC PROPERTIES (ADMET) PREDICTION OF SOME NOVEL THIOPHENE DERIVATIVES AS. [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. PMC. [Link]

  • View of ADMET-informatics, Pharmacokinetics, Drug-likeness and Medicinal Chemistry of Bioactive Compounds of Physalis minima Ethanolic Leaf Extract (PMELE) as a Potential Source of Natural Lead Molecules for Next Generation Drug Design, Development and Therapies. [Link]

  • Design, Synthesis, Molecular Docking, in silico ADME Assessment of Pyrrole-Based Heterocyclic Amino Acid Derivatives. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. [Link]

  • List of pharmacokinetics (ADME) properties includes physicochemical... ResearchGate. [Link]

  • Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. MDPI. [Link]

  • In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. PubMed. [Link]

  • MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][12][13]naphthyridin-2(1H)- one. [Link]

  • 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ResearchGate. [Link]

  • Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • ADME Study of Azole Derivatives with SwissADME Online Tool. Cronicon. [Link]

Sources

A Comparative Guide to Confirming the Binding Site of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione: A Multi-Faceted Experimental Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The molecule 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione is a compound of significant interest, integrating two key structural motifs with well-established roles in medicinal chemistry. The indazole core is a privileged scaffold found in numerous protein kinase inhibitors, including the FDA-approved drugs Axitinib and Pazopanib, which are known to target the ATP-binding site of various tyrosine kinases.[1][2][3] Concurrently, the 1H-pyrrole-2,5-dione moiety, commonly known as maleimide, is a potent electrophile frequently employed as a "warhead" in targeted covalent inhibitors.[][5][6] Maleimides typically form stable, irreversible thioether bonds with cysteine residues on their protein targets.[5][7]

This unique combination strongly suggests that 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione acts as a covalent inhibitor , where the indazole group guides the molecule to a specific protein target, likely a kinase, and the maleimide group facilitates its permanent attachment. Confirmation of the precise binding site and the covalent nature of this interaction is paramount for its development as a therapeutic agent. An unambiguous understanding of the mechanism of action de-risks off-target effects and provides a rational basis for future lead optimization.

This guide provides a comprehensive, multi-step experimental framework for researchers to definitively identify the protein target(s), confirm the binding affinity, and pinpoint the exact amino acid residue that forms a covalent bond with 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione. We will compare various methodologies, provide step-by-step protocols for key experiments, and present hypothetical data to illustrate the expected outcomes.

Phase 1: Unbiased Identification of the Molecular Target

Before delving into the specific binding site, the primary protein target must be identified from the entire proteome. This is a critical first step when a compound's target is not known a priori. Two powerful, complementary techniques for this purpose are Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and Drug Affinity Responsive Target Stability (DARTS).

  • Affinity Chromatography-Mass Spectrometry (AC-MS): This classic "pull-down" method involves immobilizing the small molecule (the "bait") on a solid support to capture its binding partners ("prey") from a cell lysate.[8][9]

  • Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to proteolysis.[9][10]

For this guide, we will focus on the AC-MS approach due to its directness in isolating binding partners.

Experimental Workflow: Target Discovery using AC-MS

cluster_prep Probe Synthesis & Lysate Prep cluster_pulldown Affinity Pulldown cluster_analysis Analysis cluster_control Control Experiment A Synthesize affinity probe: Compound + Linker + Biotin B Immobilize probe on Streptavidin beads A->B D Incubate beads with cell lysate B->D C Prepare native cell lysate C->D K Incubate lysate with beads + excess free compound C->K E Wash away non-specific proteins D->E F Elute bound proteins E->F G SDS-PAGE separation F->G H In-gel digestion (e.g., Trypsin) G->H I LC-MS/MS Analysis H->I J Database search to identify proteins I->J L Analyze eluted proteins via LC-MS/MS K->L

Figure 1: Workflow for target identification using Affinity Chromatography-Mass Spectrometry (AC-MS).

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
  • Probe Synthesis: Synthesize an affinity probe by attaching a linker (e.g., polyethylene glycol) and a biotin tag to a position on the 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione molecule that is predicted to be non-essential for binding.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose beads to create the affinity matrix.

  • Lysate Preparation: Culture and harvest cells (e.g., a cancer cell line relevant to kinase inhibitor activity) and prepare a native cell lysate under conditions that preserve protein structure and function.

  • Affinity Pulldown:

    • Incubate the affinity matrix with the cell lysate for 2-4 hours at 4°C to allow for binding.

    • Control: In a parallel experiment, pre-incubate the lysate with a molar excess of the free, non-biotinylated compound before adding the affinity matrix. This "soluble competition" control will help distinguish true binders from non-specific interactions.[11]

  • Washing: Pellet the beads and wash extensively with lysis buffer to remove proteins that are not specifically bound to the probe.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS spectra against a protein database.

Data Interpretation: True binding partners should be significantly enriched in the sample incubated with the affinity probe compared to the soluble competition control. A protein kinase, hereafter referred to as Kinase X , is a likely high-confidence hit.

Phase 2: Confirmation of Direct Binding and Affinity Measurement

Once a candidate target like Kinase X is identified, it is crucial to confirm a direct interaction and quantify its binding affinity. Biophysical techniques are the gold standard for this validation.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetics (association and dissociation rates) and affinity (K D) of the interaction. It is highly sensitive and requires relatively small amounts of protein.

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during binding, providing a complete thermodynamic profile (K D, enthalpy, entropy) of the interaction in solution.

We will detail the SPR methodology as a primary approach for kinetic analysis.

Experimental Workflow: Surface Plasmon Resonance (SPR)

A Immobilize recombinant Kinase X on sensor chip B Inject series of compound concentrations (analyte) A->B C Measure change in refractive index (Response Units) B->C D Association Phase: Compound binds to Kinase X C->D during injection E Dissociation Phase: Buffer flows, compound unbinds C->E post-injection G Fit data to binding model to determine k_on, k_off, and K_D D->G F Regenerate chip surface E->F E->G

Figure 2: General workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol: Surface Plasmon Resonance (SPR)
  • Protein Preparation: Express and purify recombinant Kinase X.

  • Immobilization: Covalently immobilize Kinase X onto a sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with a control protein to serve as a reference.

  • Binding Analysis:

    • Prepare a series of dilutions of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione in running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the binding response (in Response Units, RU) over time (association phase).

    • After the injection, flow running buffer over the chip and monitor the decrease in signal as the compound dissociates (dissociation phase).

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k on), dissociation rate constant (k off), and the equilibrium dissociation constant (K D = k off / k on).

Comparative Data Presentation

To contextualize the binding affinity, it's valuable to compare it with a known inhibitor of Kinase X and a non-reactive analog of our compound of interest.

CompoundTarget ProteinK D (nM) [Hypothetical]Notes
1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione Kinase X50Shows strong binding affinity.
Known Non-Covalent Inhibitor (e.g., Staurosporine)Kinase X20Provides a benchmark for potent binding.
Non-Reactive Analog (1-(1-methyl-1H-indazol-3-yl)-pyrrolidine-2,5-dione)Kinase X>10,000The lack of the maleimide double bond drastically reduces affinity, suggesting a key role in binding.

Phase 3: Pinpointing the Covalent Binding Site

This final phase provides the highest level of evidence, confirming the covalent nature of the interaction and identifying the exact amino acid residue modified by the compound. This involves a synergistic combination of mass spectrometry and site-directed mutagenesis.

Experimental Workflow: Integrated Binding Site Confirmation

cluster_ms Mass Spectrometry Analysis cluster_mutagenesis Site-Directed Mutagenesis cluster_conclusion Conclusion A Incubate Kinase X with excess compound B Intact Protein MS: Observe mass shift equal to compound's MW A->B C Tryptic Digest of protein-drug complex A->C H Re-run Intact Protein MS with mutant protein A->H J CONFIRMATION: No mass shift in mutant. Binding affinity is lost. B->J D Peptide Mapping (LC-MS/MS): Identify modified peptide C->D E MS/MS Fragmentation: Pinpoint modified residue (e.g., Cys481) D->E E->J F Predict binding pose via Molecular Docking G Create mutant protein: Kinase X (Cys481Ala) F->G G->H I Re-measure binding affinity (SPR) with mutant G->I H->J I->J

Figure 3: Integrated workflow for covalent binding site confirmation.

Protocol 1: Peptide Mapping by LC-MS/MS
  • Complex Formation: Incubate purified recombinant Kinase X with a 5-fold molar excess of the compound for 2 hours at room temperature to ensure complete labeling.

  • Denaturation and Digestion: Denature the protein-drug complex, reduce disulfide bonds, alkylate free cysteines (with a reagent like iodoacetamide), and then digest the protein into smaller peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides using reverse-phase liquid chromatography.

    • Analyze the eluting peptides using a high-resolution mass spectrometer.[12][13]

    • The instrument should be programmed to acquire MS1 scans (to measure peptide masses) followed by data-dependent MS2 scans (to fragment peptides for sequencing).

  • Data Analysis:

    • Search the MS data against the sequence of Kinase X, specifying a variable modification on cysteine residues corresponding to the mass of the compound.

    • The software will identify the peptide that has been modified. The fragmentation (MS2) spectrum of that peptide will reveal which specific amino acid within the sequence carries the modification.[14][15]

Protocol 2: Site-Directed Mutagenesis (SDM)
  • Mutagenesis: Based on the MS/MS data identifying the modified cysteine (e.g., Cys481), use a commercial site-directed mutagenesis kit to introduce a point mutation in the plasmid DNA encoding Kinase X.[16][17] A common and functionally conservative mutation is to change the cysteine to an alanine (Cys481Ala), as alanine lacks a reactive nucleophilic side chain.[18][19]

  • Expression and Purification: Express and purify the mutant Kinase X (Cys481Ala) protein using the same procedure as for the wild-type (WT) protein.

  • Validation:

    • Mass Spectrometry: Repeat the intact protein MS experiment with the mutant protein. Incubation with the compound should result in no mass shift , confirming that Cys481 is the primary site of covalent attachment.[13][14]

    • SPR Analysis: Repeat the SPR binding assay with the mutant protein. A significant decrease or complete loss of binding affinity would confirm that the interaction with Cys481 is critical for stable binding.[20]

Comparative Data for Binding Site Validation
ExperimentWild-Type Kinase XMutant Kinase X (Cys481Ala)Interpretation
Intact Protein MS Mass shift observed (+ MW of compound)No mass shift observedCys481 is the site of covalent modification.
SPR Affinity (K D) 50 nM> 10,000 nMThe covalent interaction at Cys481 is essential for high-affinity binding.

Conclusion

Confirming the binding site of a novel covalent inhibitor like 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione requires a rigorous, orthogonal set of experiments. The workflow presented in this guide—progressing from unbiased target identification (AC-MS), to direct binding confirmation (SPR), and culminating in precise site mapping (MS/MS and Site-Directed Mutagenesis)—provides a robust pathway to mechanistic clarity. By systematically applying these techniques and comparing the results to appropriate controls, researchers can build an unassailable case for the compound's mode of action, a critical milestone in the journey of drug discovery and development.

References

  • Emery Pharma. (2025, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Link]

  • Nuvisan. Tailored mass spectrometry solutions for advanced protein science. [Link]

  • Peak Proteins. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. [Link]

  • Al-Sanea, M. M., et al. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

  • Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]

  • Pike, K. G., et al. (2023, January 27). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]

  • ICE Bioscience. MS-Based Covalent Binding Analysis. [Link]

  • Ong, S. E., et al. (2009, March 24). Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. [Link]

  • Kumar, A., et al. (2021, July 20). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Lomenick, B., et al. Identification of Direct Protein Targets of Small Molecules. PMC. [Link]

  • o2h discovery. (2026, January 27). Site-directed mutagenesis & binding studies. [Link]

  • Nishi, K., et al. (2009, November 15). A site-directed mutagenesis study of drug-binding selectivity in genetic variants of human alpha(1)-acid glycoprotein. PubMed. [Link]

  • Patsnap Synapse. (2025, May 9). How Is Site-Directed Mutagenesis Used in Protein Engineering?. [Link]

  • Szafraniec, M., et al. (2022, April 7). Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. Molecular Pharmaceutics - ACS Publications. [Link]

  • Staderini, M., et al. (2018, August 15). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. PubMed. [Link]

  • Staderini, M., et al. (2018, June 28). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry - ACS Publications. [Link]

  • Twist Bioscience. (2025, November 25). Mutagenesis: Site-Directed. [Link]

  • Lomenick, B., et al. Identification of Direct Protein Targets of Small Molecules. Semantic Scholar. [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Staderini, M., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Discovery of Indazole Inhibitors for Heat Shock Protein 90 as Anti-Cancer Agents. ResearchGate. [Link]

  • Somani, S., et al. (2022, July 23). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [Link]

  • Wikipedia. VEGFR-2 inhibitor. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.